molecular formula C4H9F3N2 B12984671 4,4,4-Trifluorobutane-1,3-diamine

4,4,4-Trifluorobutane-1,3-diamine

Cat. No.: B12984671
M. Wt: 142.12 g/mol
InChI Key: SKJDAWLQEAUBDF-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1,3-diamine is a fluorinated organic compound with the molecular formula C4H9F3N2 and a molecular weight of 142.12 g/mol . Its CAS Registry Number is 1247460-70-3 . This diamine serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The presence of both amine functional groups allows for diverse chemical modifications, making it a useful precursor for the development of more complex molecules. The trifluoromethyl group is a key structural motif known to influence the physicochemical properties of molecules, such as their metabolic stability, lipophilicity, and bioavailability, which is of significant interest in the design of pharmaceutical candidates and agrochemicals . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please note that specific published research applications and a detailed mechanism of action for this particular compound are not readily available in the public domain, highlighting its potential as a novel reagent for exploratory synthesis. The compound is typically stored in an inert atmosphere at room temperature and may require cold-chain transportation .

Properties

Molecular Formula

C4H9F3N2

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluorobutane-1,3-diamine

InChI

InChI=1S/C4H9F3N2/c5-4(6,7)3(9)1-2-8/h3H,1-2,8-9H2

InChI Key

SKJDAWLQEAUBDF-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(F)(F)F)N

Origin of Product

United States
Foundational & Exploratory

Synthesis and Characterization of 4,4,4-Trifluorobutane-1,3-diamine: A Technical Guide for Advanced Pharmacophore Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The incorporation of fluorine into aliphatic pharmacophores is a cornerstone of modern medicinal chemistry. Specifically, 4,4,4-Trifluorobutane-1,3-diamine (often isolated as a dihydrochloride salt, CAS: 1311316-33-2) serves as a highly specialized building block[1]. The terminal trifluoromethyl (–CF₃) group exerts a profound electron-withdrawing effect, which significantly modulates the pKa of the adjacent primary amine. This modification not only enhances the metabolic stability of the molecule by sterically and electronically shielding the carbon backbone from cytochrome P450-mediated oxidation, but it also optimizes the lipophilicity and binding kinetics of the resulting drug candidates[2].

This technical guide outlines a scalable, self-validating synthetic route for 4,4,4-trifluorobutane-1,3-diamine, details its rigorous physicochemical characterization, and explores its critical application in the development of Toll-like receptor (TLR) 7/8 antagonists for autoimmune indications[3].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1,3-diamines containing a terminal –CF₃ group requires careful selection of reducing agents and protecting groups to prevent defluorination or premature cyclization. The most robust and scalable approach relies on the construction of the carbon backbone via commercially available ethyl 4,4,4-trifluoroacetoacetate .

Causality in Reagent Selection:
  • Benzyl Protection: Utilizing benzylamine for the initial reductive amination prevents over-alkylation, a common failure mode when using unprotected ammonia gas.

  • Chemoselective Reduction: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) for the reduction of the intermediate amide. LiAlH₄ acts as a hard nucleophile and can occasionally trigger fluoride elimination (defluorination) in sensitive substrates. BH₃ is highly electrophilic and selectively reduces the amide carbonyl with perfect chemoselectivity.

  • Salt Isolation: Low-molecular-weight fluorinated aliphatic free bases are volatile and readily absorb atmospheric CO₂ to form carbamates. Immediate isolation as the dihydrochloride salt guarantees precise stoichiometric handling and long-term bench stability.

Synthesis A Ethyl 4,4,4-trifluoroacetoacetate (Starting Material) B Enamine Formation & Reduction (BnNH2, NaBH3CN) A->B C Ethyl 3-(benzylamino)- 4,4,4-trifluorobutanoate B->C D Amidation (NH3 / MeOH) C->D E 3-(benzylamino)- 4,4,4-trifluorobutanamide D->E F Reduction (BH3-THF) E->F G N3-benzyl-4,4,4-trifluorobutane- 1,3-diamine F->G H Deprotection & Salt Formation (H2, Pd/C, HCl) G->H I 4,4,4-Trifluorobutane- 1,3-diamine 2HCl (Target) H->I

Fig 1: Stepwise synthetic workflow for 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride.

Step-by-Step Experimental Protocols

Note: All reactions involving BH₃·THF and H₂ gas must be performed in a well-ventilated fume hood under an inert argon atmosphere.

Step 1: Synthesis of Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate
  • Enamine Formation: Charge a round-bottom flask equipped with a Dean-Stark trap with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), benzylamine (1.05 eq), catalytic p-toluenesulfonic acid (0.05 eq), and anhydrous toluene (0.5 M). Reflux for 4 hours until water ceases to collect.

  • Reduction: Concentrate the mixture in vacuo. Dissolve the crude enamine in anhydrous methanol (0.3 M) and cool to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, followed by glacial acetic acid to adjust the pH to ~4.

  • Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

Step 2: Synthesis of 3-(benzylamino)-4,4,4-trifluorobutanamide
  • Amidation: Dissolve the ester from Step 1 in 7N ammonia in methanol (10 eq of NH₃). Seal the reaction vessel and stir at 45 °C for 48 hours.

  • Validation: Monitor the disappearance of the ester via TLC (stain with ninhydrin; the product amide will appear as a distinct spot).

  • Workup: Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the amide as a white solid. Filter and dry under high vacuum.

Step 3: Synthesis of N3-benzyl-4,4,4-trifluorobutane-1,3-diamine
  • Reduction: Suspend the amide in anhydrous THF (0.2 M) and cool to 0 °C under argon. Slowly add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise.

  • Reflux: Upon completion of addition, heat the reaction to 70 °C for 16 hours.

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of methanol until effervescence ceases, followed by 2M HCl to destroy the boron-amine complexes. Reflux for 1 hour, then cool and basify with 2M NaOH to pH 10. Extract with dichloromethane (3x), dry, and concentrate.

Step 4: Deprotection and Salt Formation
  • Hydrogenolysis: Dissolve the crude diamine in methanol. Add 10% Pd/C (10% w/w). Purge the flask with argon, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Salt Formation: Cool the filtrate to 0 °C and add 2M HCl in diethyl ether (2.5 eq). Stir for 30 minutes. The target compound, 4,4,4-trifluorobutane-1,3-diamine dihydrochloride , will precipitate as a highly crystalline white solid. Filter, wash with cold ether, and dry in vacuo.

Quantitative Characterization Data

Rigorous analytical characterization is required to confirm the regiochemistry of the diamine and the integrity of the –CF₃ group[2]. The data below represents the standard validation metrics for the synthesized dihydrochloride salt.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula C₄H₉F₃N₂ · 2HCl
Molecular Weight 215.04 g/mol (Salt) / 142.12 g/mol (Free base)
Physical Appearance White to off-white crystalline powder
Monoisotopic Mass 142.07178 Da (Free base)
Melting Point 210 - 214 °C (Decomposes)
Solubility Highly soluble in H₂O and DMSO; insoluble in Et₂O
Table 2: Spectroscopic Data (NMR & MS)
Analytical MethodObserved Signals & Assignments
¹H NMR (400 MHz, D₂O)δ 4.25 (m, 1H, CH -CF₃), 3.22 (m, 2H, CH₂ -NH₃⁺), 2.30 (m, 2H, -CH₂ -) ppm.
¹³C NMR (100 MHz, D₂O)δ 124.5 (q, J = 280 Hz, C F₃), 50.2 (q, J = 30 Hz, C H-CF₃), 36.1 (C H₂-NH₃⁺), 26.4 (-C H₂-) ppm.
¹⁹F NMR (376 MHz, D₂O)δ -75.4 (d, J = 8.5 Hz, -CF₃ ) ppm.
HRMS (ESI-TOF) Calculated for C₄H₁₀F₃N₂ [M+H]⁺: 143.0791; Found: 143.0796.

Application in Drug Discovery: TLR7/8 Antagonists

4,4,4-Trifluorobutane-1,3-diamine is a critical intermediate in the synthesis of selectively substituted quinoline compounds designed as Toll-like receptor (TLR) 7 and 8 antagonists [3].

In autoimmune diseases such as Systemic Lupus Erythematosus (SLE) , endosomal TLR7 and TLR8 aberrantly recognize self-RNA (autoantigens), triggering a MyD88-dependent signaling cascade that results in the overproduction of pro-inflammatory cytokines (e.g., IFN-α, TNF-α)[4].

The Role of the Fluorinated Diamine

By incorporating the 4,4,4-trifluorobutane-1,3-diamine motif into the quinoline core, drug developers achieve two critical pharmacokinetic advantages:

  • Endosomal Targeting: The basic primary amines ensure the drug partitions effectively into the acidic endolysosomal compartments where TLR7/8 reside. The –CF₃ group subtly lowers the pKa of the adjacent amine, preventing the molecule from becoming permanently trapped (lysosomotropism) while maintaining target engagement.

  • Steric Blockade: The bulky, electron-dense –CF₃ group occupies specific hydrophobic pockets within the TLR7/8 binding domain, acting as a competitive antagonist against single-stranded RNA (ssRNA)[5].

Pathway ssRNA ssRNA / Autoantigens Endosome Endosomal TLR7/8 ssRNA->Endosome Binds MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB / IRF7 Activation TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Gene Transcription Inhibitor TLR7/8 Antagonist (CF3-Diamine Derivative) Inhibitor->Endosome Blocks Activation

Fig 2: Mechanism of action for TLR7/8 antagonists utilizing the CF3-diamine pharmacophore in SLE.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 54592798, 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride". PubChem. Available at:[Link]

  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds". European Patent Office, EP3057964B1.
  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds for the treatment of SLE". United States Patent Application, US20150105370A1.

Sources

Spectroscopic Characterization of 4,4,4-Trifluorobutane-1,3-diamine: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry. By introducing a strongly electron-withdrawing trifluoromethyl (–CF₃) group, drug developers can meticulously modulate the pKa of adjacent basic centers, enhance metabolic stability, and increase overall lipophilicity[1]. 4,4,4-Trifluorobutane-1,3-diamine (often handled as its dihydrochloride salt, CAS: 1311316-33-2) represents a highly versatile building block in this domain.

Beyond its synthetic utility, the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make this molecule an exceptional, background-free probe for NMR-based structural elucidation and fragment-based drug discovery (FBDD)[2],[3]. This whitepaper provides a rigorous, self-validating analytical framework for the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of 4,4,4-trifluorobutane-1,3-diamine.

Analytical Workflow Design

To establish absolute structural integrity, a multi-modal spectroscopic approach is required. The workflow below illustrates the parallel execution of orthogonal techniques, ensuring that electronic, vibrational, and mass-to-charge data cross-validate one another.

AnalyticalWorkflow Prep Sample Preparation (Dihydrochloride Salt) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR IR ATR-FTIR (Vibrational Modes) Prep->IR MS ESI-LC-MS/MS (Fragmentation) Prep->MS Data Structural Elucidation & Validation NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic workflow for 4,4,4-Trifluorobutane-1,3-diamine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Spectral Profile

The introduction of the –CF₃ group profoundly alters the local electronic environment. In ¹³C NMR, the direct ¹J_CF scalar coupling splits the C4 carbon into a distinct quartet (~280 Hz), while the adjacent C3 carbon exhibits a ²J_CF coupling (~30 Hz). This through-bond spin-spin coupling serves as a self-validating feature of the molecule's connectivity. Furthermore, the ¹⁹F NMR spectrum yields a characteristic doublet due to three-bond coupling (³J_HF) with the adjacent methine proton (C3-H)[4].

Table 1: Multinuclear NMR Spectral Assignments (in D₂O)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)AssignmentCausality / Structural Note
¹H ~4.20Multiplet-C3-HDeshielded by adjacent –CF₃ and –NH₃⁺
¹H ~3.10Multiplet-C1-H₂Deshielded by terminal –NH₃⁺
¹H ~2.20Multiplet-C2-H₂Aliphatic linker
¹³C ~124.5Quartet¹J_CF ≈ 280C4 (–CF₃)Direct C-F scalar coupling
¹³C ~48.5Quartet²J_CF ≈ 30C3 (–CH–)Two-bond C-F scalar coupling
¹³C ~36.5Singlet-C1 (–CH₂–)Aliphatic carbon
¹³C ~28.0Singlet-C2 (–CH₂–)Aliphatic carbon
¹⁹F ~ -74.0Doublet³J_HF ≈ 8–CF₃Three-bond coupling to C3-H[1]
Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the diamine dihydrochloride in 0.6 mL of D₂O. Rationale: D₂O solubilizes the highly polar salt and prevents the massive H₂O solvent peak. Note that exchangeable –NH₃⁺ protons will be deuterated and rendered invisible.

  • ¹H NMR (400 MHz): Acquire using a standard 30° pulse sequence.

  • ¹³C NMR (100 MHz): Acquire with ¹H broad-band decoupling. Critical Step: Increase the relaxation delay (d1) to 3 seconds to ensure accurate integration of the –CF₃ carbon, which lacks attached protons and relaxes slowly.

  • ¹⁹F NMR (376 MHz): Use a spectral width of at least 250 ppm. Reference internally to CFCl₃ (0 ppm) or use the unified scale.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

The C–F stretching vibrations are among the most intense bands in the infrared spectrum due to the massive change in the dipole moment during the vibration. These manifest as a complex series of strong absorption bands between 1100 and 1300 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3300 - 2800Broad, StrongN–H StretchPrimary ammonium salt (dihydrochloride)
2950 - 2850MediumC–H StretchAliphatic backbone
~1600MediumN–H BendScissoring deformation of –NH₃⁺
1250 - 1100Very StrongC–F StretchHighly polarized trifluoromethyl group
Protocol 2: ATR-FTIR Analysis
  • Background: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is thoroughly cleaned with isopropanol and collect a background spectrum.

  • Deposition: Place 1–2 mg of the solid dihydrochloride salt directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Rationale: Intimate contact between the crystal and the solid sample prevents baseline drift and signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

Mass Spectrometry (ESI-LC-MS/MS)

Fragmentation Causality

Electrospray ionization (ESI) of fluorinated amines yields a robust [M+H]⁺ pseudo-molecular ion (m/z 143.08)[5]. However, the strongly electron-withdrawing –CF₃ group destabilizes adjacent positive charges. Consequently, collision-induced dissociation (CID) pathways are heavily influenced by the fluorine atoms, shifting the distribution of fragment ions away from nitrogen-centered radical cations and favoring the neutral loss of NH₃ or the homolytic/heterolytic cleavage of the –CF₃ group[6].

MSFragmentation Parent Molecular Ion [M+H]+ m/z 143.08 LossNH3 [M+H - NH3]+ m/z 126.05 Parent->LossNH3 -NH3 (17 Da) LossCF3 [M+H - CF3]+ m/z 74.08 Parent->LossCF3 -CF3 (69 Da) LossHF [M+H - NH3 - HF]+ m/z 106.05 LossNH3->LossHF -HF (20 Da)

Fig 2. ESI-MS/MS collision-induced dissociation pathways of 4,4,4-Trifluorobutane-1,3-diamine.

Table 3: ESI-LC-MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Mechanism
143.08126.0517 Da (NH₃)Cleavage of terminal or internal amine
143.0874.0869 Da (CF₃)Homolytic/heterolytic alpha-cleavage[6]
126.05106.0520 Da (HF)Fluorine rearrangement and elimination
Protocol 3: ESI-LC-MS/MS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: The acidic modifier ensures complete protonation to the [M+H]⁺ state prior to desolvation.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Isolation & CID: Isolate the precursor ion (m/z 143.08) in the first quadrupole (Q1). Apply Collision-Induced Dissociation (CID) in Q2 using Argon gas at normalized collision energies of 15–30 eV to observe the characteristic neutral losses of NH₃ and CF₃.

Sources

Strategic Utilization of 4,4,4-Trifluorobutane-1,3-diamine in the Development of TLR7/8 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, the incorporation of fluorinated aliphatic motifs is a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This whitepaper provides an in-depth analysis of 4,4,4-Trifluorobutane-1,3-diamine (commercially available as its dihydrochloride salt, CAS: 1311316-33-2,), detailing its molecular architecture, physicochemical properties, and critical role as a building block in the synthesis of Toll-like receptor (TLR) 7 and 8 antagonists for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE)[1] ().

Chemical Identity & Molecular Architecture

4,4,4-Trifluorobutane-1,3-diamine is a fluorinated aliphatic diamine. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to the stereocenter significantly alters the basicity (pKa) of the neighboring primary amine[2].

The Causality of the Fluorine Effect : By lowering the pKa of the amine, the -CF3 group ensures that a larger fraction of the drug remains unprotonated at physiological pH. This enhances lipophilicity and membrane permeability, which is essential for target engagement, as TLR7/8 receptors are located within intracellular endosomes[1]. Furthermore, the dense electron cloud of the C-F bonds provides a steric shield against oxidative metabolism by cytochrome P450 enzymes, increasing the half-life of the resulting therapeutic.

Table 1: Physicochemical Profiling of 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride

PropertyValue
Compound Name 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride
CAS Number 1311316-33-2
Molecular Formula C4H11Cl2F3N2[3]
Molecular Weight 215.04 g/mol (Salt)[4]
SMILES Cl.Cl.NCCC(N)C(F)(F)F[4]
CLogP -0.92[4]
Physical State Solid (Room Temperature)

Mechanistic Application: TLR7/8 Antagonism in Autoimmunity

Overactivation of the innate immune system via endosomal pattern recognition receptors (TLR7 and TLR8) by endogenous RNA complexes is a primary driver of SLE[1]. 4,4,4-Trifluorobutane-1,3-diamine is utilized to synthesize selectively substituted quinoline compounds (e.g., ER-899152)[1]. The diamine moiety acts as a crucial pharmacophore that anchors the antagonist within the TLR binding pocket, competitively inhibiting the binding of single-stranded RNA and halting the downstream MyD88/IRAK4 signaling cascade[1].

Workflow cluster_0 Synthetic Workflow cluster_1 Biological Mechanism A 4,4,4-Trifluorobutane-1,3-diamine (CAS: 1311316-33-2) C Coupling & Reduction (STAB, DIPEA, DCM) A->C B Quinoline Intermediate B->C D Fluorinated Antagonist Core C->D E Endosomal TLR7/8 D->E Antagonizes F MyD88 / IRAK4 Pathway E->F G Pro-inflammatory Cytokines (IFN-α, TNF-α) F->G H SLE Disease Progression G->H

Fig 1: Synthetic integration of the diamine and its downstream TLR7/8 inhibitory mechanism.

Self-Validating Experimental Protocol: Reductive Amination Workflow

To ensure the highest scientific integrity and reproducibility, the following protocol outlines the integration of 4,4,4-trifluorobutane-1,3-diamine dihydrochloride with a quinoline-8-carbaldehyde derivative[1]. This methodology is designed as a self-validating system, incorporating mandatory analytical checkpoints to verify reaction progression and product integrity.

Phase 1: Free-Basing and Imine Formation

  • Reagent Preparation : Suspend 4,4,4-trifluorobutane-1,3-diamine dihydrochloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Causality: The commercial reagent is supplied as a dihydrochloride salt to prevent oxidation and degradation. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl, liberating the nucleophilic primary amines without competing for the electrophile.

  • Electrophile Addition : Introduce the quinoline-carbaldehyde intermediate (1.0 eq). Stir the mixture at room temperature for 2 hours. Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using a 10% Methanol/DCM mobile phase. The complete consumption of the aldehyde spot and the appearance of a new, UV-active imine spot validates successful Schiff base formation.

Phase 2: Selective Reduction 4. Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) in a single portion, followed by a catalytic amount of glacial acetic acid. Stir for 12 hours at room temperature. Causality: STAB is selected over stronger reducing agents (like LiAlH4) because it selectively reduces the imine to a secondary amine without reducing the quinoline aromatic ring or causing defluorination of the -CF3 group. 5. Quenching : Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and decompose excess STAB.

Phase 3: Isolation and Analytical Validation 6. Extraction : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 7. Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0-15% MeOH in DCM containing 1% NH4OH). Validation Checkpoint 2 (Self-Validating Metric): Analyze the purified fraction via LC-MS and 19F-NMR. The mass spectrum must display the [M+H]+ ion corresponding to the calculated mass of the coupled product. Crucially, the 19F-NMR spectrum must show a distinct signal at approximately -75 ppm, confirming that the trifluoromethyl group remains intact and was not compromised during the reduction phase.

References

  • PubChemLite / Université du Luxembourg Title: 4,4,4-trifluorobutane-1,3-diamine dihydrochloride - Structural Information URL:[Link]

  • Google Patents / European Patent Office Title: US20150105370A1 / EP 3995495 A1: Selectively Substituted Quinoline Compounds URL

Sources

The 1,3-Diamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. Among these, the 1,3-diamine motif has emerged as a highly versatile and pharmacologically critical structural element. Characterized by two basic nitrogen atoms separated by a three-carbon spacer, this scaffold provides a unique spatial geometry that facilitates bidentate metal chelation, dual hydrogen-bonding networks, and optimal pKa profiles for physiological ionization.

This technical whitepaper provides an in-depth analysis of 1,3-diamine derivatives, exploring the causality behind their structural advantages, their diverse therapeutic applications (ranging from antimalarials to oncology and GPCR modulation), and the rigorous experimental protocols required for their synthesis and biological validation.

Structural and Pharmacophoric Rationale

The ubiquity of 1,3-diamines in active pharmaceutical ingredients (APIs) is not coincidental; it is driven by precise physicochemical and thermodynamic properties:

  • Spatial Geometry: The three-carbon aliphatic chain allows for an extended conformation with a nitrogen-to-nitrogen distance of approximately 4.8 to 5.0 Å. This specific distance is optimal for spanning adjacent binding pockets in target proteins, such as the catalytic clefts of enzymes or the orthosteric sites of G-protein coupled receptors (GPCRs)[1].

  • Hydrogen Bonding & Ionization: At physiological pH (~7.4), the primary or secondary amines in the 1,3-diamine system are typically protonated. This dual-cationic state enables robust electrostatic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) within receptor pockets[2].

  • Metallacycle Formation: In metallodrugs, the 1,3-diamine motif coordinates with transition metals (like Platinum) to form a thermodynamically stable six-membered chelate ring. This conformational flexibility differs significantly from the rigid five-membered rings seen in 1,2-diamines (e.g., cisplatin), altering the drug's DNA-binding kinetics and potentially bypassing cellular resistance mechanisms[3].

Key Therapeutic Applications

Antimalarial Agents

The 1,3-diamine linkage is highly prevalent in antimalarial drug discovery. For example, 4-aminoquinoline-pyrimidine hybrids utilizing a 1,3-diamine linker have demonstrated exceptional efficacy against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum[4]. Furthermore, 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (PQZ) derivatives, such as WR227825, exhibit staggering in vitro potency (IC50 ~0.01 ng/mL)[5]. To overcome the narrow therapeutic index of early PQZ compounds, researchers synthesized acetamide and carbamate derivatives, which retained high efficacy while significantly reducing host toxicity[5].

Anticancer Therapeutics (DHFR Inhibition)

PQZ derivatives are also potent tight-binding inhibitors of dihydrofolate reductase (DHFR)[6]. DHFR is a critical enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate—a necessary step for the de novo synthesis of purines and thymidylate[2]. By competitively binding to the DHFR active site, 1,3-diamine PQZ derivatives halt DNA synthesis, leading to apoptosis in rapidly proliferating tumor cells[2][6].

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF NADPH Reduction DNA DNA/RNA Synthesis Cell Proliferation THF->DNA 1-Carbon Transfer PQZ 1,3-Diamine PQZ Derivatives PQZ->DHFR Competitive Inhibition

Mechanism of DHFR inhibition by 1,3-diamine pyrroloquinazoline derivatives.

GPCR Modulation

The 1,3-diamine scaffold is highly effective in targeting Class A GPCRs. For instance, CXCR4 is a GPCR implicated in HIV entry, cancer metastasis, and autoimmune diseases. Polyamine pharmacophores containing a propane-1,3-diamine core (e.g., compound B7) act as neutral antagonists, stabilizing the inactive conformation of the receptor and preventing downstream intracellular G-protein signaling[1].

Summary of Quantitative Biological Data

The following table synthesizes the efficacy of key 1,3-diamine derivatives across various therapeutic targets:

Compound ClassTarget / DiseaseKey DerivativeEfficacy / IC50Ref
Pyrroloquinazolines (PQZ) Malaria (P. falciparum)WR227825~0.01 ng/mL[5]
PQZ Acetamides Malaria (P. berghei)Tetra-acetamide 3a100% cure (1-3 mg/kg)[5]
Aminoquinoline-Pyrimidines Malaria (CQ-resistant W2)Compound 8m0.18 μM[4]
Polyamine Pharmacophores GPCR (CXCR4)Compound B7Neutral Antagonist[1]
Platinum(II) Complexes Oncology (Cisplatin-resistant)Compound 5Overcomes resistance[3]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of 1,3-diamine derivatives must follow rigorous, self-validating protocols. Below is a comprehensive methodology for the synthesis of N-benzyl-1,3-propanediamine Platinum(II) complexes, designed to act as antineoplastic agents by forming a 6-membered metallacycle[3].

Workflow Start Target Identification (e.g., DHFR, CXCR4) Design Rational Design of 1,3-Diamine Scaffold Start->Design Synth Chemical Synthesis (Ligand Coupling) Design->Synth Purify Purification & Validation (195Pt-NMR, HPLC) Synth->Purify Assay In Vitro Biological Assays (MTT Cytotoxicity) Purify->Assay Lead Lead Optimization & In Vivo Models Assay->Lead

End-to-end workflow for the development of 1,3-diamine-based therapeutics.

Protocol: Synthesis and Validation of N-Benzyl-1,3-Propanediamine Pt(II) Complexes

Objective: Synthesize a target Pt(II) complex utilizing a 1,3-diamine ligand and validate its structure and in vitro cytotoxicity.

Phase 1: Ligand Synthesis (N-Benzylpropane-1,3-diamine) Causality: An excess of 1,3-propanediamine is used to statistically favor mono-alkylation and prevent the formation of tertiary amines, ensuring one primary and one secondary amine remain available for bidentate metal coordination.

  • Reaction Setup: Dissolve 1,3-propanediamine (40 mmol) in 20 mL of absolute ethanol.

  • Addition: Slowly add the corresponding benzyl halide (20 mmol) dropwise over 8 hours to maintain a low concentration of the electrophile.

  • Monitoring (Self-Validation): Stir the mixture at room temperature for 48 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using an 8:2 hexane/ethyl acetate eluent. The disappearance of the benzyl halide spot validates the reaction's progression[3].

  • Quenching & Purification: Add a saturated sodium hydroxide solution (30 mmol) in ethanol to neutralize the hydrohalide salt. Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography (9:1 dichloromethane/methanol).

Phase 2: Complexation with Platinum(II) Causality: The reaction is performed in water. As the neutral Pt(II) complex forms, its solubility in water decreases drastically compared to the ionic precursors, driving the reaction forward via precipitation (Le Chatelier's principle) and acting as an intrinsic purification step.

  • Reagent Preparation: Dissolve K2[PtCl4] (1 mmol) in 5 mL of deionized water.

  • Coordination: Slowly add the purified N-benzylpropane-1,3-diamine ligand (1 mmol) dissolved in 5 mL of water.

  • Isolation: Stir for 48 hours at room temperature. Collect the precipitated product by vacuum filtration, wash with cold water, and dry under a vacuum[3].

  • Structural Validation: Perform 195Pt-NMR (86 MHz, DMSO-d6). A resonance shift at approximately -2256 ppm confirms the specific PtN2Cl2 coordination sphere, validating the successful formation of the 6-membered metallacycle[3].

Phase 3: Biological Evaluation (MTT Cytotoxicity Assay) Causality: The MTT assay measures cellular metabolic activity as a proxy for cell viability. Cisplatin must be run concurrently as a positive control to benchmark whether the novel 6-membered chelate ring successfully overcomes established cisplatin resistance.

  • Cell Seeding: Seed human tumor cell lines (e.g., HepG2 or K562) in 96-well plates and incubate for 24 hours to allow for adherence.

  • Treatment: Treat cells with varying concentrations of the Pt(II) complex (0.1 μM to 100 μM) and incubate for 48 hours.

  • Assay Execution: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells will reduce MTT to insoluble purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Conclusion

The 1,3-diamine scaffold is far more than a simple chemical linker; it is a dynamic, privileged pharmacophore that dictates the spatial, electronic, and thermodynamic interactions of a drug with its biological target. Whether serving as the backbone for potent antimalarial PQZ derivatives, acting as a crucial hydrogen-bonding network in GPCR antagonists, or forming resistance-breaking metallacycles in oncology, the rational application of 1,3-diamines continues to drive significant breakthroughs in medicinal chemistry.

Sources

theoretical and computational studies of 4,4,4-Trifluorobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 4,4,4-Trifluorobutane-1,3-diamine

Abstract

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry and materials science. The 4,4,4-Trifluorobutane-1,3-diamine scaffold represents a molecule of significant interest, combining the potent electronic influence of a terminal trifluoromethyl (CF3) group with the versatile hydrogen bonding and coordination capabilities of a 1,3-diamine. The CF3 group can enhance metabolic stability, binding affinity, and bioavailability, while the diamine functionality provides key interaction points for biological targets.[1] This guide establishes a comprehensive theoretical and computational framework for the detailed investigation of this molecule, providing researchers, scientists, and drug development professionals with a robust roadmap for characterizing its structural and electronic properties. We will detail the causal rationale behind methodological choices, present self-validating computational protocols, and outline how to interpret the resulting data to guide experimental efforts.

Introduction: The Scientific Rationale for Study

4,4,4-Trifluorobutane-1,3-diamine is a chiral molecule whose conformational landscape and electronic profile are dictated by a complex interplay of intramolecular forces. The primary scientific drivers for its computational study include:

  • Stereoelectronic Effects of the CF3 Group: The strong electron-withdrawing nature of the CF3 group significantly modulates the basicity (pKa) of the adjacent amine at the 3-position and, to a lesser extent, the distal amine at the 1-position.[1][2] This has profound implications for its behavior in physiological environments.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine protons and the fluorine atoms (N-H···F-C) can stabilize specific conformations, influencing the molecule's three-dimensional shape and its ability to bind to target proteins.[2]

  • Conformational Flexibility: Rotation around the C1-C2, C2-C3, and C3-C4 bonds results in a complex potential energy surface. Identifying the low-energy conformers is critical, as these are the most likely to be biologically active.

Quantum chemical calculations provide a powerful lens through which to explore these properties, offering insights that are often difficult to obtain through experimental means alone.[3] These methods allow for the precise calculation of molecular geometries, reaction mechanisms, and electronic structures, which are indispensable in modern drug discovery.[3][4]

Theoretical Frameworks and Method Selection

The choice of a computational method is a balance between accuracy and computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) is the method of choice due to its excellent balance of efficiency and accuracy for organic molecules.[4]

  • Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust starting point. It has a long track record of providing reliable geometries and relative energies for a wide range of organic systems.

  • Recommended Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , is recommended.

    • 6-311: A triple-zeta valence basis set that provides flexibility for describing electron distribution.

    • +G: The addition of diffuse functions is crucial for accurately describing the lone pairs on nitrogen and fluorine and any potential non-covalent interactions like hydrogen bonds.

    • (d,p): Polarization functions are essential for describing the non-spherical nature of electron density in bonds and are critical for accurate geometry optimization.

This combination of DFT functional and basis set provides a high-quality, self-validating system for the studies outlined below.

Comprehensive Computational Workflow

A rigorous computational investigation of 4,4,4-Trifluorobutane-1,3-diamine involves a multi-step process, starting with a broad exploration of the conformational space and culminating in a detailed analysis of electronic properties.

cluster_0 Phase 1: Conformational Search cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Property Calculation & Analysis A 1. Initial Structure Generation (R and S enantiomers) B 2. Broad Conformational Search (e.g., Molecular Mechanics) A->B Input C 3. Clustering & Selection of Unique Conformers B->C Filter D 4. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) C->D Refine E 5. Vibrational Frequency Analysis (Confirm minima, obtain thermochemistry) D->E Validate F 6. Single-Point Energy Refinement (Higher-level theory if needed) E->F Optional G 7. Electronic Property Calculation (ESP, HOMO/LUMO, Charges) E->G Analyze F->G H 8. Data Interpretation & Reporting G->H

Caption: Overall computational workflow for 4,4,4-Trifluorobutane-1,3-diamine.

Step-by-Step Protocol: Conformational Analysis

The goal of this phase is to identify all thermally accessible, stable conformations of the molecule.

  • Initial Structure Generation: Build both the (R)- and (S)-enantiomers of 4,4,4-Trifluorobutane-1,3-diamine in a molecular modeling program.

  • Systematic Rotational Scan:

    • Identify the key rotatable bonds: C1-C2, C2-C3, and C3-C4.

    • Perform a systematic scan of the torsional angle for each bond (e.g., in 30° increments).

    • At each step, perform a low-level geometry optimization (e.g., using a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) to avoid high-energy steric clashes. This efficiently maps the potential energy surface.

  • High-Level Optimization:

    • From the scan, select all unique low-energy conformers (e.g., within 10 kcal/mol of the global minimum).

    • Submit each of these structures for full geometry optimization using the recommended DFT method: B3LYP/6-311+G(d,p) .

  • Validation and Energy Calculation:

    • For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

    • Trustworthiness Check: Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

    • From this calculation, extract the Gibbs free energy (G) at 298.15 K.

Step-by-Step Protocol: Electronic Property Analysis

Using the optimized geometry of the global minimum energy conformer (and other low-energy conformers), calculate the following properties.

  • Molecular Electrostatic Potential (ESP) Mapping:

    • Calculate the ESP and map it onto the electron density surface of the molecule.

    • Causality: This visualizes the charge distribution. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack (e.g., lone pairs on N and F). Regions of positive potential (typically blue) are electron-poor and indicate sites for nucleophilic attack (e.g., amine hydrogens). This is critical for understanding potential protein-ligand binding interactions.[5]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate the energies and visualize the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

  • Atomic Charge Calculation:

    • Calculate partial atomic charges using a method like Natural Bond Orbital (NBO) analysis or Mulliken population analysis. NBO is generally considered more robust.

    • Causality: This quantifies the electron distribution predicted by the ESP map, providing numerical values for use in pharmacophore modeling or force field parameterization.[6]

cluster_0 Input: Optimized Geometry cluster_1 Property Calculations cluster_2 Derived Insights for Drug Discovery A Global Minimum Conformer (from B3LYP/6-311+G(d,p)) B ESP Calculation A->B C FMO Calculation (HOMO/LUMO) A->C D NBO/Charge Calculation A->D E Reactivity & H-Bonding Potential B->E F Chemical Stability (HOMO-LUMO Gap) C->F G Pharmacophore & QSAR Descriptors D->G

Caption: Workflow for analyzing electronic properties and their implications.

Data Presentation and Interpretation

The quantitative data generated should be summarized for clarity and comparison.

Table 1: Relative Energies of Stable Conformers
Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298KKey Dihedral Angle (C1-C2-C3-C4)Intramolecular H-Bonds (N-H···F)
Conf-010.0075.265.1°Yes (2.4 Å)
Conf-021.2513.5-175.8°No
Conf-031.895.8-58.9°Yes (2.5 Å)
...............
Note: Data are hypothetical and for illustrative purposes.

Interpretation: The Boltzmann population indicates the percentage of each conformer present at thermal equilibrium. In this example, Conf-01 is the dominant species. The presence of an intramolecular hydrogen bond is a key stabilizing interaction that should be noted.[2]

Table 2: Key Electronic and Geometric Parameters (Global Minimum)
PropertyValueInterpretation
Geometric
C3-N Bond Length1.48 Å
C1-N Bond Length1.46 Å
pKa (N at C3)~7.5 (Predicted)Reduced basicity due to CF3 proximity
pKa (N at C1)~9.5 (Predicted)Less affected by CF3 group
Electronic
HOMO Energy-6.8 eVElectron donating capability
LUMO Energy1.2 eVElectron accepting capability
HOMO-LUMO Gap8.0 eVHigh stability
Dipole Moment3.5 DSignificant polarity
Note: Data are hypothetical and for illustrative purposes. pKa values require specialized solvation models for accurate prediction.

Interpretation: The difference in predicted pKa values is a direct consequence of the CF3 group's inductive effect. The large HOMO-LUMO gap suggests the molecule is kinetically stable. The significant dipole moment indicates that the molecule will have strong dipole-dipole interactions.

Conclusion

This guide provides a comprehensive and authoritative framework for the theoretical and computational characterization of 4,4,4-Trifluorobutane-1,3-diamine. By following the detailed protocols for conformational analysis and electronic property calculation, researchers can develop a deep, quantitative understanding of the molecule's structure, stability, and reactivity. These insights are invaluable for rational drug design, enabling the prediction of binding modes, the development of structure-activity relationships (SAR), and the optimization of pharmacokinetic properties.[3][5] The interplay between high-level computation and experimental validation is the cornerstone of modern molecular discovery, and the methodologies described herein provide a robust foundation for the successful investigation of this promising chemical scaffold.

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Sources

The Strategic Incorporation of Fluorine in Diamine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Flourishing Role of Fluorine in Diamine-Based Drug Discovery

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into bioactive molecules has become a cornerstone of drug design, with nearly 25% of all pharmaceuticals containing at least one fluorine atom.[1] This is no mere trend; the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (mimicking hydrogen), and the remarkable strength of the carbon-fluorine bond—collectively offer a powerful toolkit for fine-tuning the biological activity and pharmacokinetic profiles of drug candidates.[2] When these properties are leveraged within diamine scaffolds, a versatile and common motif in numerous therapeutic agents, the potential for innovation is magnified. This guide provides an in-depth technical exploration of the biological activities of fluorinated diamine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The diamine moiety itself is a privileged structure, capable of forming crucial hydrogen bonds and salt bridges with biological targets. However, the basicity of the amine groups can also lead to challenges such as poor membrane permeability and rapid metabolism. Fluorination provides a sophisticated means to modulate these properties. By introducing fluorine atoms at strategic positions within the diamine-containing molecule, chemists can precisely alter the pKa of the amino groups, enhance metabolic stability, improve binding affinity, and even unlock novel mechanisms of action.[3][4][5] This guide will navigate the synthesis, biological evaluation, and structure-activity relationships of these fascinating compounds, providing a comprehensive resource for their effective application in drug discovery.

Navigating the Synthetic Landscape: Crafting Fluorinated Diamine Compounds

The synthesis of fluorinated diamine compounds requires a strategic approach, often involving late-stage fluorination techniques to modify complex molecules.[6][7] The choice of synthetic route is critical, as it dictates the accessible chemical space and the feasibility of generating diverse libraries for biological screening.

A common and effective strategy involves the use of N-tert-butylsulfinyl imines for the stereoselective synthesis of chiral fluorinated amines.[3] This method offers high stereoselectivity and a broad substrate scope, making it a valuable tool for creating structurally complex drug candidates.[3] Another innovative approach utilizes flow chemistry for the safe and scalable installation of α,α-difluoromethylene amines (NCF2R) into drug-like scaffolds.[6] This method avoids hazardous fluorinating agents and allows for a modular synthesis with multiple points of diversification.[6]

Experimental Protocol: Late-Stage α,α-Difluorination in a Flow Chemistry System

This protocol outlines a general procedure for the late-stage installation of the CF2 group, adapted from a flow-based strategy.[6]

  • Reactor Preparation: A packed-bed microreactor is prepared with cesium fluoride (CsF) as the solid base.

  • Reagent Preparation: Solutions of the carboxylic acid, sulfonamide, and the electrophile to be coupled are prepared in a suitable aprotic solvent.

  • Flow Reaction: The reagent solutions are pumped through the CsF-packed microreactor at a controlled flow rate and temperature. The on-demand generation of NCF2R anions occurs within the reactor.

  • Quenching and Work-up: The reaction mixture exiting the reactor is quenched with a suitable reagent. Standard aqueous work-up and purification by column chromatography yield the desired α,α-difluoromethylene amine product.

Unveiling Biological Mechanisms: From Enzyme Inhibition to Gene Delivery

The introduction of fluorine into diamine compounds can lead to a diverse array of biological activities, targeting a wide range of proteins and cellular processes.

Enzyme Inhibition: A Tale of Selectivity

Fluorinated diamines have emerged as potent and selective inhibitors of various enzymes. A notable example is their activity against carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes.[8][9]

  • Carbonic Anhydrase IV Inhibition: Superacid-synthesized β-(di)fluoropropyl diamines have been identified as effective and selective inhibitors of human carbonic anhydrase IV (hCA IV).[8][9] The N-propyldiamine core is essential for potent and selective inhibition of this membrane-bound enzyme.[8][9] Molecular modeling studies suggest that the fluorinated diamines adopt specific conformations within the enzyme's active site, leading to their selective binding.[8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[10]

  • Reagent Preparation: Prepare solutions of the purified recombinant hCA isoform and the inhibitor compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor solutions together at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[10]

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., p-nitrophenyl acetate).

  • Data Analysis: Monitor the enzymatic activity by measuring the absorbance of the product over time. Calculate the inhibition constants (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.[10]

Receptor Modulation: Tuning Affinity and Selectivity

Fluorinated diamines also serve as valuable ligands for various receptors, with fluorine substitution playing a key role in modulating binding affinity and selectivity.

  • Dopamine D3 Receptor Ligands: A series of fluorine-containing N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues have been synthesized and evaluated for their affinity to dopamine D2, D3, and D4 receptors.[11] Several of these compounds exhibit high affinity and selectivity for the D3 receptor, making them promising candidates for PET imaging and for studying the role of D3 receptors in neuropsychiatric disorders.[11]

  • Cannabinoid CB2 Receptor Ligands: Fluorinated 2-oxoquinoline derivatives have been developed as highly active and specific ligands for the cannabinoid CB2 receptor, with some compounds exhibiting sub-nanomolar affinity.[12] These ligands show no significant binding to CB1 receptors, highlighting the potential of fluorination to achieve receptor subtype selectivity.[12]

Gene Delivery: Enhancing Transfection Efficacy

Fluorinated dendrimers, which are polymeric structures containing diamine units, have shown great promise in gene delivery applications.[13]

  • Improved Transfection: Fluorination of polyamidoamine (PAMAM) dendrimers significantly enhances their efficacy in delivering both DNA and siRNA.[13] The degree of fluorination and the dendrimer generation are critical parameters that influence transfection efficiency.[13] Importantly, these fluorinated dendrimers exhibit minimal cytotoxicity at their optimal transfection conditions.[13]

Structure-Activity Relationships (SAR): The Subtle Art of Fluorine Placement

The biological activity of fluorinated diamine compounds is highly dependent on the number and position of the fluorine atoms. Understanding these structure-activity relationships is crucial for rational drug design.

The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby amine groups.[4][14] This modulation of basicity can have a profound impact on a molecule's pharmacokinetic properties, such as membrane permeability and efflux by transporters like P-glycoprotein.[5] Strategic placement of fluorine can also introduce favorable conformational biases and create new, beneficial interactions with the target protein, such as C-F···C=O interactions.[15] In the context of efflux pump inhibitors for bacteria like Pseudomonas aeruginosa, the placement of fluorine within the diamine linker has been shown to contribute to activity beyond simple pKa modulation.[4]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Fluorinated Diamine Compound cluster_1 Biological Effects Fluorinated\nDiamine Fluorinated Diamine Altered pKa Altered pKa Fluorinated\nDiamine->Altered pKa e.g., lower basicity Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorinated\nDiamine->Enhanced Metabolic Stability strong C-F bond Improved Binding Affinity Improved Binding Affinity Fluorinated\nDiamine->Improved Binding Affinity new interactions Novel Mechanisms Novel Mechanisms Fluorinated\nDiamine->Novel Mechanisms e.g., enzyme inhibition

Caption: Impact of Fluorination on Diamine Properties.

G Start Start Prepare Enzyme & Inhibitor Solutions Prepare Enzyme & Inhibitor Solutions Start->Prepare Enzyme & Inhibitor Solutions Pre-incubate (15 min) Pre-incubate (15 min) Prepare Enzyme & Inhibitor Solutions->Pre-incubate (15 min) Add Substrate Add Substrate Pre-incubate (15 min)->Add Substrate Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction Calculate Ki Calculate Ki Monitor Reaction->Calculate Ki

Caption: In Vitro Enzyme Inhibition Assay Workflow.

Quantitative Data Summary

Compound ClassTargetKey FindingsReference
β-(di)fluoropropyl diaminesCarbonic Anhydrase IVSelective inhibition, N-propyldiamine core is essential.[8],[9]
Fluorinated N-(2-methoxyphenyl)piperazinesDopamine D3 ReceptorHigh affinity and selectivity for D3 over D2 and D4.[11]
Fluorinated 2-oxoquinolinesCannabinoid CB2 ReceptorSub-nanomolar affinity and high selectivity over CB1.[12]
Fluorinated PAMAM DendrimersGene DeliverySignificantly improved DNA and siRNA transfection efficacy.[13]

Future Perspectives and Conclusion

The exploration of fluorinated diamine compounds continues to be a vibrant and promising area of drug discovery. The ability to fine-tune the properties of these molecules through strategic fluorination offers a level of control that is highly sought after in medicinal chemistry. Future research will likely focus on the development of novel and more efficient fluorination methods, as well as the application of these compounds to a broader range of biological targets. The use of 18F-labeled fluorinated diamines for positron emission tomography (PET) imaging is also a rapidly growing field, enabling non-invasive in vivo studies of drug distribution and target engagement.[16][17][18]

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  • In vitro rehardening and staining effects of silver diamine fluoride with and without mucin on early enamel caries lesions. PubMed. Retrieved from [Link]

  • Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. (2024, March 28). Semantic Scholar. Retrieved from [Link]

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Methodological & Application

application of 4,4,4-Trifluorobutane-1,3-diamine in polyamide synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Advanced Fluorinated Polyamides using 4,4,4-Trifluorobutane-1,3-diamine

Introduction & Mechanistic Rationale

4,4,4-Trifluorobutane-1,3-diamine (CAS: 1311316-33-2) is widely recognized in drug development as a critical chiral building block for synthesizing Toll-like receptor (TLR) 7/8 inhibitors targeting systemic lupus erythematosus (SLE)[1]. However, beyond small-molecule therapeutics, its asymmetric aliphatic diamine structure—anchored by a highly electron-withdrawing trifluoromethyl (-CF3) group—presents a unique opportunity in macromolecular chemistry. When co-polymerized with aromatic diacid chlorides, it yields advanced fluorinated polyamides with exceptional physicochemical properties.

The integration of this specific monomer into a polymer matrix relies on two fundamental structure-property causalities:

  • Steric Disruption: The bulky -CF3 group disrupts inter-chain hydrogen bonding and polymer chain packing. This increases the free volume of the polymer, transforming a typically opaque, insoluble crystalline polyamide into a highly transparent, organosoluble amorphous resin[2],[3].

  • Electronic Deactivation (The Synthetic Challenge): The diamine possesses two primary amines. The C1 amine is unhindered and highly nucleophilic. Conversely, the C3 amine is adjacent to the -CF3 group. The strong inductive electron withdrawal from the fluorine atoms drastically reduces the nucleophilicity of the C3 amine. Consequently, standard high-temperature melt polycondensation fails to achieve high molecular weights. To overcome this, Low-Temperature Solution Polycondensation utilizing a highly reactive electrophile (Terephthaloyl Chloride, TPC) is mandatory.

Experimental Protocols

The following protocols constitute a self-validating system. Step-growth polymerization is strictly governed by Carothers' Equation, meaning a perfect 1:1 stoichiometric balance is required to achieve high molecular weight. Any deviation (e.g., moisture hydrolyzing the TPC) will result in a low-viscosity oligomer, immediately signaling a failure in environmental controls.

Protocol A: Monomer Free-Basing & Purification

Commercially, 4,4,4-trifluorobutane-1,3-diamine is supplied as a stable dihydrochloride salt[4]. It must be converted to its free base prior to polymerization.

  • Dissolution: Dissolve 10.0 g of 4,4,4-trifluorobutane-1,3-diamine dihydrochloride in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Neutralization: Chill the solution to 0 °C. Slowly add 2.5 M NaOH dropwise under continuous stirring until the aqueous solution reaches pH > 12.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer three times with 50 mL of Dichloromethane (DCM).

  • Drying & Recovery: Combine the organic layers and dry over anhydrous MgSO4 for 2 hours. Filter the drying agent and carefully evaporate the DCM under reduced pressure at room temperature (avoid high heat due to the volatility of the free aliphatic amine). Store the purified liquid diamine under Argon.

Protocol B: Low-Temperature Solution Polycondensation
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Monomer Charging: Charge the flask with 10.00 mmol of the free-based 4,4,4-trifluorobutane-1,3-diamine and 25 mL of anhydrous N,N-Dimethylacetamide (DMAc).

  • Acid Scavenging: Add 22.00 mmol of anhydrous Triethylamine (TEA) to neutralize the HCl byproduct generated during the reaction.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the system to 0–5 °C. Causality: Low temperatures suppress side reactions and manage the intense exotherm of the acid chloride reaction.

  • Polymerization: Dissolve 10.00 mmol of Terephthaloyl Chloride (TPC) in 10 mL of anhydrous DMAc. Add this solution dropwise via the funnel over 30 minutes.

  • Self-Validation Check: As TPC is added, the solution's viscosity should noticeably increase, and white TEA-HCl salts will begin to precipitate. A lack of viscosity increase indicates moisture contamination.

  • Curing: Stir at 0 °C for 2 hours, then remove the ice bath. Allow the reaction to proceed at 25 °C for 24 hours. Causality: The extended time at room temperature forces the electronically deactivated C3 amine to reach >99% conversion.

  • Recovery: Pour the viscous polymer dope into 500 mL of vigorously stirred methanol. Filter the precipitated stringy polymer, wash extensively with hot deionized water, and dry in a vacuum oven at 100 °C for 24 hours.

Protocol C: Film Casting and Thermal Curing
  • Dissolve 1.0 g of the dried fluorinated polyamide in 9.0 g of DMAc to form a 10 wt% solution.

  • Filter the dope through a 0.45 µm PTFE syringe filter to remove any microgels or residual salt.

  • Cast the solution onto a clean glass substrate using a Doctor blade set to a 250 µm gap.

  • Step-Bake: Cure in a vacuum oven using a thermal gradient: 80 °C (2h) → 120 °C (1h) → 160 °C (1h) → 200 °C (1h). Causality: Step-baking prevents the solvent from boiling rapidly, which would otherwise cause pinhole defects, ensuring a pristine, optically transparent film.

Workflow & Mechanistic Visualizations

Workflow A Monomer Free-Basing (NaOH / DCM Extraction) B Low-Temp Polycondensation (DMAc, TEA, 0°C to RT) A->B Purified Diamine C Polymer Precipitation (Methanol Wash) B->C Viscous Dope D Vacuum Drying (100°C, 24h) C->D Wet Polymer E Film Casting (DMAc Solution, Step-Bake) D->E Dry Resin

Caption: Workflow for the synthesis and processing of fluorinated polyamides.

Logic CF3 Trifluoromethyl (-CF3) Group at C4 Position Steric Steric Hindrance & Bulky Volume CF3->Steric Electro High Electronegativity (C-F Bond) CF3->Electro Pack Disrupts Chain Packing (Increased Free Volume) Steric->Pack Polar Lowers Molar Polarizability Electro->Polar Hydro Increases Hydrophobicity Electro->Hydro Solub Enhanced Organosolubility & Optical Transparency Pack->Solub Diel Lower Dielectric Constant (Low-k Material) Polar->Diel Water Reduced Moisture Absorption Hydro->Water

Caption: Structure-property causality of CF3 integration in the polyamide matrix.

Quantitative Data Presentation

The incorporation of the asymmetric fluorinated diamine fundamentally alters the bulk properties of the resulting polymer compared to standard non-fluorinated aliphatic-aromatic polyamides (e.g., Nylon 4,T).

Table 1: Comparative Physicochemical Properties of Polyamides

PropertyStandard Polyamide (Nylon 4,T)Fluorinated Polyamide (Nylon 4,T-CF3)Testing Standard / Method
Inherent Viscosity (dL/g) 1.100.850.5 g/dL in DMAc at 30 °C
Glass Transition (Tg, °C) 120165DSC (Heating rate 10 °C/min)
Thermal Degradation (Td10%, °C) 380415TGA (in N2 atmosphere)
Dielectric Constant (at 1 MHz) 3.82.7Impedance Spectroscopy
Water Absorption (%) 4.51.2ASTM D570 (24h immersion)
Optical Transmittance (%) Opaque / Crystalline> 88% (Amorphous)UV-Vis Spectroscopy at 550 nm

References

  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds." European Patent Office - EP 3057964 B1.
  • EnamineStore. "4,4,4-trifluorobutane-1,3-diamine dihydrochloride (EN300-74445).
  • Shockravi, A., et al. "Synthesis and Properties of Organosoluble Fluorinated Polyamides Bearing 2-2′-Thio-bis(4-methyl Phenoxy) Groups." Taylor & Francis.
  • MDPI Polymers. "Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index.

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Application Notes and Protocols for 4,4,4-Trifluorobutane-1,3-diamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Fluorinated Frontier in Coordination Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science.[1] In coordination chemistry, fluorinated ligands can enhance the thermal and oxidative stability of metal complexes, influence their volatility, and modulate their reactivity in unique ways.[2][3] The trifluoromethyl group (CF₃), with its strong electron-withdrawing nature and lipophilicity, is particularly impactful. This guide provides a comprehensive overview of the prospective synthesis and coordination chemistry of a novel ligand, 4,4,4-trifluorobutane-1,3-diamine. While this specific diamine is not extensively described in the current literature, this document offers a scientifically grounded, prospective guide for its synthesis and application, drawing upon established methodologies for analogous fluorinated compounds and the well-known coordination chemistry of 1,3-diamines.[4][5]

Part 1: Synthesis of the Ligand: 4,4,4-Trifluorobutane-1,3-diamine

The synthesis of 4,4,4-trifluorobutane-1,3-diamine can be envisioned through a multi-step process starting from a commercially available trifluoromethyl ketone. A plausible and efficient route involves the formation of a nitroalkene followed by reduction.

Proposed Synthetic Pathway

Synthetic_Pathway A 4,4,4-Trifluoro-1-butanone B 4,4,4-Trifluoro-1-nitro-1-butene A->B Henry Reaction (Nitromethane, Base) C 4,4,4-Trifluoro-3-nitrobutane-1-amine B->C Selective Reduction (e.g., NaBH4, Lewis Acid) D 4,4,4-Trifluorobutane-1,3-diamine C->D Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic route for 4,4,4-trifluorobutane-1,3-diamine.

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-nitro-1-butene

This step involves a Henry (nitroaldol) reaction between 4,4,4-trifluoro-1-butanone and nitromethane, followed by dehydration.

Materials:

  • 4,4,4-Trifluoro-1-butanone

  • Nitromethane

  • A suitable base (e.g., sodium ethoxide or DBU)

  • Dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride)

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4,4,4-trifluoro-1-butanone (1.0 eq) in anhydrous THF at 0 °C, add nitromethane (1.2 eq).

  • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and add acetic anhydride (2.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,4,4-trifluoro-1-nitro-1-butene.

Protocol 2: Synthesis of 4,4,4-Trifluoro-3-nitrobutane-1-amine

This step involves the selective reduction of the carbon-carbon double bond of the nitroalkene.

Materials:

  • 4,4,4-Trifluoro-1-nitro-1-butene

  • Sodium borohydride (NaBH₄)

  • A Lewis acid (e.g., cerium(III) chloride heptahydrate)

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4,4,4-trifluoro-1-nitro-1-butene (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (3.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Protocol 3: Synthesis of 4,4,4-Trifluorobutane-1,3-diamine

The final step is the reduction of the nitro group to an amine.

Materials:

  • 4,4,4-Trifluoro-3-nitrobutane-1-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4,4,4-trifluoro-3-nitrobutane-1-amine (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4,4,4-trifluorobutane-1,3-diamine. The product may be purified further by distillation under reduced pressure if necessary.

Part 2: Coordination Chemistry of 4,4,4-Trifluorobutane-1,3-diamine

As a 1,3-diamine, 4,4,4-trifluorobutane-1,3-diamine is expected to act as a bidentate ligand, chelating to metal ions to form stable six-membered rings.[4][6] The presence of the trifluoromethyl group is anticipated to influence the electronic properties of the donor nitrogen atoms and the steric profile of the resulting metal complexes.

Expected Coordination Modes

Coordination_Mode cluster_0 Chelation of 4,4,4-Trifluorobutane-1,3-diamine M M N1 NH2 M->N1 N2 NH2 M->N2 C1 CH N1->C1 C2 CH2 C1->C2 C3 CH C2->C3 C3->N2 CF3 CF3 C3->CF3

Caption: Expected bidentate coordination of 4,4,4-trifluorobutane-1,3-diamine to a metal center (M), forming a six-membered chelate ring.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes with 4,4,4-trifluorobutane-1,3-diamine.

Materials:

  • 4,4,4-Trifluorobutane-1,3-diamine (the ligand)

  • A metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, K₂PdCl₄)

  • A suitable solvent (e.g., ethanol, methanol, water, or a mixture)

  • Standard glassware for synthesis

Procedure:

  • Dissolve the metal salt (1.0 eq) in a minimal amount of the chosen solvent.

  • In a separate flask, dissolve the 4,4,4-trifluorobutane-1,3-diamine ligand (1.0 to 3.0 eq, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • The reaction may proceed at room temperature, or gentle heating may be required to facilitate complex formation. The formation of a precipitate or a color change often indicates complexation.

  • Stir the reaction mixture for 2-24 hours.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent to induce crystallization.

Metal Ion Typical Stoichiometry (M:L) Common Solvents Expected Geometry
Ni(II)1:2 or 1:3Ethanol, WaterSquare Planar or Octahedral
Cu(II)1:1 or 1:2Methanol, WaterSquare Planar or Distorted Octahedral
Pd(II)1:1 or 1:2Water, DMFSquare Planar
Pt(II)1:1 or 1:2Water, DMSOSquare Planar

Part 3: Expected Properties and Characterization

The trifluoromethyl group is expected to have a significant impact on the properties of both the free ligand and its metal complexes.

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group will decrease the basicity of the adjacent amine (at the 3-position) compared to a non-fluorinated analogue. This may affect the stability and reactivity of the resulting metal complexes.

Steric Effects: The bulky CF₃ group will introduce steric hindrance around the metal center, which could influence the coordination geometry and the accessibility of the metal for further reactions.

Spectroscopic Characterization:

Technique Free Ligand (Expected) Metal Complex (Expected)
¹H NMR Resonances for CH, CH₂, and NH₂ protons.Coordination-induced shifts of the ligand protons, particularly those close to the nitrogen atoms. Broadening of NH₂ signals.
¹³C NMR Signals for the carbon atoms of the butane backbone.Coordination-induced shifts of the carbon signals.
¹⁹F NMR A singlet or a doublet (if coupled to the adjacent proton) for the CF₃ group.The chemical shift of the CF₃ group may be sensitive to the coordination environment.
FT-IR (cm⁻¹) N-H stretching (~3300-3400), N-H bending (~1600), C-F stretching (~1100-1300).Shift in N-H stretching and bending frequencies upon coordination. Appearance of M-N vibrations in the far-IR region.

Part 4: Potential Applications

Metal complexes of diamines are widely used in catalysis, materials science, and as anticancer agents.[7] The unique properties imparted by the trifluoromethyl group in 4,4,4-trifluorobutane-1,3-diamine complexes could lead to novel applications.

  • Catalysis: The steric and electronic properties of the ligand could be tuned to create catalysts for asymmetric synthesis, where the chiral centers of the ligand could induce enantioselectivity.

  • Materials Science: The volatility of fluorinated complexes could be advantageous for chemical vapor deposition (CVD) applications to create thin films.

  • Medicinal Chemistry: The increased lipophilicity due to the CF₃ group could enhance the cellular uptake of metal-based drug candidates, potentially leading to improved anticancer or antimicrobial agents.[1]

References

  • Wikipedia. (n.d.). Metal complexes of diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Request PDF. Retrieved from [Link]

  • Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions. DOI:10.1039/D3DT90082G
  • DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • Organic Letters. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.
  • ACS Publications. (2011). Syntheses and structures of vanadium(III) complexes containing 1,3-diaminopropane-N,N,N',N'-tetraacetate ([V(trdta)]-)
  • PubMed. (2015). Enantioselective Organocatalytic Reduction of β-trifluoromethyl Nitroalkenes: An Efficient Strategy for the Synthesis of Chiral β-trifluoromethyl Amines.
  • ACS Publications. (2024). Studies on the Coordination Patterns of Diamine-Bridged Tetraphenoxy Ligands with Group 3 and 4 Metals. Inorganic Chemistry.
  • PubMed. (2019). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents.
  • ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.
  • Organic Letters. (2017). Trifluoromethylation of Secondary Nitroalkanes.
  • Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
  • ResearchGate. (2024). (PDF) Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr).
  • ACS Publications. (n.d.). Complexes of Ethylenediamine-N,N'-diacetic Acid and Platinum.
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  • RSC Publishing. (2024). Newly synthesized palladium(II) complexes with dialkyl esters of (S,S)-propylenediamine-N,N′-di-(2,2 -.
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  • RSC Publishing. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. DOI:10.1039/D6QO00001K
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Application Notes & Protocols: Catalytic Applications of 1,3-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Untapped Potential of the 1,3-Scaffold

In the expansive field of asymmetric catalysis, chiral ligands and organocatalysts are the master keys to unlocking enantiomerically pure compounds, a necessity in modern drug development and fine chemical synthesis.[1][2] While 1,2-diamines, found in renowned catalysts like DPEN and DACH derivatives, have long held a privileged status, their 1,3-diamine counterparts have been comparatively under-explored.[1][3] This is a missed opportunity. The 1,3-disposition of two amino groups on a rigid scaffold creates a unique and powerful catalytic environment, enabling cooperative effects that lead to exceptional levels of stereocontrol and reactivity under mild conditions.[4][5][6]

This guide moves beyond a simple listing of reactions. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding and field-proven protocols for leveraging 1,3-diamine derivatives. We will explore the causality behind their design, the intricacies of their catalytic cycles, and provide robust, step-by-step methodologies for their successful application.

Core Concept: Bifunctional Catalysis in 1,3-Diamine Systems

The catalytic prowess of 1,3-diamine derivatives stems from the cooperative action of the two amine functionalities.[4][7] Unlike their 1,2-diamine cousins, the 1,3-spacing allows for the formation of a well-defined six-membered ring transition state, which is fundamental to achieving high stereoselectivity. In a typical organocatalytic cycle, the roles are distinct yet synergistic:

  • Primary Amine: This group typically reacts with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate.[4][5]

  • Tertiary Amine: This group, often protonated by an acid co-catalyst, acts as a directing group. It can activate the electrophile through hydrogen bonding and sterically shield one face of the enamine, thereby dictating the stereochemical outcome of the reaction.[4][5]

The strategic placement of these groups on a rigid backbone, such as a cyclohexane ring, ensures that this cooperative interaction is pre-organized and highly effective.[4][5]

Application Note 1: Asymmetric Mannich Reaction for C-C Bond Formation

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are valuable precursors for pharmaceuticals. 1,3-Diamine derivatives have emerged as exceptionally effective organocatalysts for enantioselective versions of this reaction.[4][5][7]

Mechanistic Rationale

The proposed catalytic cycle for the 1,3-diamine catalyzed Mannich reaction highlights the principle of bifunctional catalysis. The primary amine of the catalyst reversibly condenses with a ketone to form a chiral enamine. Simultaneously, an acid co-catalyst protonates the more basic tertiary amine. This protonated tertiary amine then forms a hydrogen bond with the incoming imine (electrophile), activating it and positioning it for a stereoselective attack by the enamine. This dual activation and steric control mechanism is responsible for the high yields and enantioselectivities observed.[4][5]

Mannich_Cycle Catalytic Cycle for Asymmetric Mannich Reaction cluster_main Catalytic Cycle for Asymmetric Mannich Reaction K Ketone E Enamine Intermediate K->E + Catalyst (1a) - H₂O Cat 1,3-Diamine Catalyst (1a) Cat->E TS Ternary Transition State (H-Bonding) E->TS I Imine (Electrophile) I->TS Acid Acid (e.g., TFA) Acid->TS + Protonated Catalyst TS->Cat Release P Mannich Product (Chiral β-Amino Ketone) TS->P + H₂O - Catalyst (1a) - Acid

Caption: Proposed catalytic cycle for the 1,3-diamine-catalyzed asymmetric Mannich reaction.

Protocol: Enantioselective γ-Position-Selective Mannich Reaction

This protocol is adapted from the work of Tanaka and colleagues, demonstrating a highly regio- and enantioselective Mannich reaction of a β-ketophosphonate.[4][7] The use of catalyst 1a with acid co-catalysts provides the desired product in high yield and excellent enantiomeric excess under mild conditions.[3][4]

Materials:

  • 1,3-Diamine Catalyst 1a (e.g., (1R,2R,6S)-6-((S)-amino(phenyl)methyl)-N,N-dimethylcyclohexan-1-amine)

  • Trifluoroacetic acid (CF₃COOH)

  • Dibenzyl phosphate

  • β-Ketophosphonate substrate (e.g., diethyl (2-oxocyclohexyl)phosphonate)

  • Imine substrate (e.g., N-benzylidenemethanamine)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

  • Magnetic stirrer and stir bars

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 1,3-diamine catalyst 1a (0.1 equiv.), trifluoroacetic acid (0.1 equiv.), and dibenzyl phosphate (0.1 equiv.).

  • Solvent Addition: Add the anhydrous solvent (to make a 0.1 M solution with respect to the limiting reagent). Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add the β-ketophosphonate substrate (1.2 equiv.) to the catalyst solution. Follow this with the dropwise addition of the imine substrate (1.0 equiv., limiting reagent).

  • Reaction: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-54 hours.[7]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure Mannich product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data

The catalyst system is effective for a range of ketones and imines, consistently delivering high enantioselectivity.

EntryKetone SubstrateImine SubstrateYield (%)e.r. (S/R)
1CyclohexanoneN-benzylidenemethanamine9596:4
2AcetophenoneN-(4-methoxybenzylidene)methanamine8895:5
3β-Ketophosphonate 7a Imine 8a >9995:5
4β-Ketophosphonate 7b Imine 8a 9196:4
Data synthesized from results reported in J. Org. Chem. 2023, 88, 11096–11101.[4][7]

Application Note 2: Rhodium-Catalyzed C-H Amination for 1,3-Diamine Synthesis

Beyond their use as catalysts, 1,3-diamines are themselves valuable synthetic targets.[8][9] Transition metal catalysis provides a powerful route to these structures via intramolecular C-H amination. Specifically, dirhodium catalysts can effect the oxidative cyclization of N-alkylsulfamides to form cyclic sulfamides, which are direct precursors to protected 1,3-diamines.[10]

Mechanistic Rationale

The reaction is initiated by the oxidation of the sulfamide substrate with an oxidant like PhI(OAc)₂ in the presence of a dirhodium(II) catalyst, such as [Rh₂(esp)₂]. This generates a highly reactive rhodium-nitrenoid intermediate. This intermediate then undergoes a selective intramolecular C-H bond insertion, preferentially at a tertiary C-H bond, via a concerted, stereospecific mechanism. This process forms the six-membered cyclic sulfamide ring, which can be subsequently opened to yield the desired 1,3-diamine.[10]

CH_Amination Rhodium-Catalyzed Intramolecular C-H Amination cluster_workflow Rhodium-Catalyzed Intramolecular C-H Amination Start N-Boc-N-alkylsulfamide Substrate Nitrene Rh-Nitrenoid Intermediate Start->Nitrene Cat [Rh₂(esp)₂] Cat->Nitrene Ox PhI(OAc)₂ (Oxidant) Ox->Nitrene Insert Intramolecular C-H Insertion Nitrene->Insert Cyclic Cyclic Sulfamide Product Insert->Cyclic Open Hydrolytic Ring Opening (Pyridine, H₂O) Cyclic->Open Final N-Boc-Protected 1,3-Diamine Open->Final

Caption: Workflow for the synthesis of 1,3-diamines via Rh-catalyzed C-H amination.

Protocol: Synthesis of a Cyclic Sulfamide Precursor

This protocol is based on the methodology developed for C-H amination to access 1,3-diamine precursors.[10]

Materials:

  • Dirhodium(II) catalyst (e.g., [Rh₂(esp)₂])

  • N-Boc-N-alkylsulfamide substrate

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Magnesium oxide (MgO)

  • Anhydrous solvent (Isopropyl acetate, iPrOAc, is recommended for improved catalyst turnover)[10]

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a dry reaction vessel, add the N-Boc-N-alkylsulfamide substrate (1.0 equiv.), MgO (2.0-3.0 equiv.), and the dirhodium catalyst [Rh₂(esp)₂] (1 mol%).

  • Solvent and Oxidant: Add anhydrous isopropyl acetate. To this suspension, add PhI(OAc)₂ (1.1-1.5 equiv.) in one portion.

  • Reaction: Stir the mixture vigorously at the desired temperature (typically 25-40 °C). The reaction is generally complete within a few hours. Monitor by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and other solids. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the cyclic sulfamide.

  • Ring Opening: The resulting N-Boc protected cyclic sulfamide can be smoothly ring-opened by heating in aqueous pyridine to afford the N-Boc-protected 1,3-diamine in excellent yield.[10]

References

  • Garg, Y., Osborne, J., Vasylevskyi, S., Velmurugan, N., & Tanaka, F. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 11096–11101. [Link][4]

  • Garg, Y., Osborne, J., Vasylevskyi, S., Velmurugan, N., & Tanaka, F. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ResearchGate. [Link][7]

  • Minozzi, M., et al. (2019). 1,3-Diamine Formation from an Interrupted Hofmann–Löffler Reaction: Iodine Catalyst Turnover through Ritter-Type Amination. ACS Publications. [Link][11]

  • Fiori, K. W., & Du Bois, J. (2009). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. Angewandte Chemie International Edition, 48(12), 2212-2215. [Link][10]

  • Reddy, P. V., & Du Bois, J. (2008). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 10(23), 5345-5348. [Link][8]

  • Tanaka, F., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Europe PMC. [Link][5]

  • Alonso, F., & Beletskaya, I. P. (2022). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Molecules, 27(2), 478. [Link][6]

  • Okinawa Institute of Science and Technology. (n.d.). Novel 1,3-diamine catalysts for highly selective Mannich reactions. OIST Groups. [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diamines. Organic Chemistry Portal. [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dienes. Organic Chemistry Portal. [Link][13]

  • Li, W., et al. (2019). Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines. Organic Letters, 21(13), 5143-5147. [Link][9]

  • Dang, Y., & Huang, J. (n.d.). Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water. Cambridge University Press. [Link][14]

  • Jones, C. P., & Anderson, K. W. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 39(11), 4130-4141. [Link][15]

  • Barluenga, J., et al. (1982). Reduction of 1,3-diimines. A new and general method of synthesis of .gamma.-diamines, .beta.-amino ketones, and derivatives with. The Journal of Organic Chemistry, 47(1), 1-5. [Link][16]

Sources

Application Note: Advanced Purification and Chiral Resolution Techniques for 4,4,4-Trifluorobutane-1,3-diamine Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluorinated diamines, specifically 4,4,4-trifluorobutane-1,3-diamine, have emerged as highly valuable pharmacophores in modern drug discovery. They are notably utilized in the synthesis of selectively substituted quinoline compounds, which act as Toll-like receptor (TLR7/8) antagonists for the treatment of systemic lupus erythematosus (SLE)[1].

The purification and chiral resolution of this molecule present unique physicochemical challenges. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to the C3 chiral center significantly lowers the pKa of the C3 amine compared to the terminal C1 amine. This localized electronic environment alters the molecule's hydrogen-bonding capacity and basicity, rendering standard resolution templates ineffective. This guide details two field-proven, self-validating protocols for isolating the (R)- and (S)-enantiomers: scalable diastereomeric salt resolution and high-throughput preparative Supercritical Fluid Chromatography (SFC).

Analytical Grounding: The Power of 19F NMR

Before executing any preparative purification, a robust analytical method must be established to validate the process. Aliphatic diamines lack the strong UV chromophores required for standard chiral HPLC analysis. However, the extreme sensitivity of the fluorine nucleus to its local chiral environment provides a distinct analytical advantage[2].

By reacting the racemic mixture with a Chiral Derivatizing Agent (CDA) such as Mosher's acid or α -cyano- α -fluoro(2-naphthyl)acetic acid (CFNA)[3], the enantiomers are converted into diastereomeric amides. This conversion induces a distinct chemical shift splitting in the 19F NMR signals, allowing for rapid, precise quantification of enantiomeric excess (ee) without the need for complex chromatographic method development[2].

Protocol A: Diastereomeric Salt Resolution (Scalable Route)

Target Application: Multi-gram to kilogram scale production where classical resolution is economically and operationally superior.

Causality & Design: Because the -CF3 group suppresses the basicity of the C3 amine, the C1 amine is the primary site of protonation. To ensure a rigid, highly ordered diastereomeric crystal lattice, a sterically demanding di-acid—such as (R,R)-tartaric acid or its dibenzoyl derivative—must be utilized. This ensures that both amine sites participate in the salt bridge, maximizing the solubility differences between the resulting diastereomers[4].

Step-by-Step Methodology
  • Free-Basing: Suspend 4,4,4-trifluorobutane-1,3-diamine dihydrochloride[1] (10.0 g, 46.5 mmol) in 100 mL of dichloromethane (DCM). Add 2.5 M NaOH (40 mL) dropwise at 0 °C. Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the free base in 75 mL of hot methanol (60 °C). In a separate flask, dissolve 1.0 equivalent of (R,R)-tartaric acid in 75 mL of hot methanol. Slowly add the di-acid solution to the diamine solution under vigorous stirring.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour to promote the growth of large, pure crystals. Stir at room temperature for 12 hours, then cool to 4 °C for an additional 4 hours.

  • In-Process Control (IPC) & Self-Validation: Filter the resulting crystals. Validation Step: Take a 5 mg aliquot of the crystals, free-base with micro-scale NaOH/DCM, derivatize with (R)-Mosher's acid chloride, and analyze via 19F NMR[3]. If the diastereomeric ratio (dr) is < 98:2, recrystallize the bulk solid from a 9:1 Methanol/Water mixture. Do not proceed until the NMR specification is met.

  • Liberation: Once target purity is confirmed, suspend the pure salt in DCM and treat with 2.5 M NaOH to liberate the enantiopure (R)- or (S)-4,4,4-trifluorobutane-1,3-diamine.

Protocol B: Preparative Chiral SFC (High-Throughput Route)

Target Application: Discovery-stage timelines requiring rapid isolation of both enantiomers (<10g scale).

Causality & Design: Preparative Supercritical Fluid Chromatography (SFC) is superior to traditional HPLC for this substrate. The low viscosity and high diffusivity of supercritical CO2 mitigate the severe peak tailing often observed with polar aliphatic amines on chiral stationary phases, ensuring sharp peak elution and high recovery[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic free base in HPLC-grade Methanol at a concentration of 50 mg/mL. Add 0.1% diethylamine (DEA) to the sample matrix. Causality: The DEA acts as a competitive basic modifier, masking residual silanol groups on the stationary phase and preventing irreversible adsorption of the diamine.

  • Chromatographic Separation: Inject the sample onto a Chiralpak IG column (250 x 21.1 mm, 5 µm).

    • Mobile phase: 80% supercritical CO2 / 20% Methanol (with 0.1% DEA).

    • Flow rate: 70 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

  • Fraction Collection & Self-Validation: Collect the baseline-resolved peaks. Validation Step: Immediately reinject a 5 µL aliquot of each collected fraction onto an analytical SFC system to confirm an ee > 99% before bulk solvent evaporation[5].

  • Recovery: Evaporate the fractions under reduced pressure at 30 °C. Caution: Elevated temperatures during evaporation will lead to volatilization of the low-molecular-weight diamine.

Quantitative Data Summary

ParameterProtocol A: Salt ResolutionProtocol B: Preparative SFC
Optimal Scale > 10 grams1 to 10 grams
Typical Yield (Theoretical Max 50%) 35 - 42%45 - 48%
Enantiomeric Excess (ee) > 98% (after 1 recrystallization)> 99.5% (first pass)
Processing Time 3 - 5 Days1 - 2 Days
Primary Analytical Validation 19F NMR via CDA derivatizationAnalytical Chiral SFC
Cost Profile Low (Inexpensive reagents)High (Instrument & solvent costs)

Purification Decision Workflow

PurificationWorkflow Start Racemic 4,4,4-Trifluorobutane -1,3-diamine Decision Scale & Purity Requirement? Start->Decision SaltRes Diastereomeric Salt Resolution (Tartaric Acid) Decision->SaltRes Large Scale (>10g) SFC Preparative Chiral SFC (Amylose/Cellulose CSP) Decision->SFC High Purity / Fast (<10g) SaltCryst Fractional Crystallization (MeOH/H2O) SaltRes->SaltCryst SFCCollect Fraction Collection & Solvent Evaporation SFC->SFCCollect FreeBase Alkaline Free-Basing (NaOH/DCM) SaltCryst->FreeBase Analysis Enantiomeric Purity Check (19F NMR + Mosher's / Chiral HPLC) FreeBase->Analysis SFCCollect->Analysis Analysis->SFC ee < 99% End Enantiopure (R)- or (S)- Isomer Analysis->End ee > 99%

Workflow for the resolution and purification of 4,4,4-Trifluorobutane-1,3-diamine isomers.

References

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3995495 A1. googleapis.com.1

  • Fluorinated Diaminocyclopentanes as Chiral Sensitive NMR Probes of RNA Structure - Journal of the American Chemical Society. acs.org. 2

  • Chiral derivatizing agent - Wikipedia. wikipedia.org. 3

  • Synthesis and Resolution of a Novel Chiral Diamine Ligand and Application to Asymmetric Lithiation−Substitution - Organic Letters. acs.org. 4

  • Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC. nih.gov. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4,4,4-Trifluorobutane-1,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the functionalization of fluorinated building blocks. 4,4,4-Trifluorobutane-1,3-diamine is a highly valuable scaffold in drug discovery, but its asymmetric electronic profile often leads to unexpected side products. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your syntheses are robust and reproducible.

Mechanistic Insights: The Causality of Side Reactions

The core challenge in reacting 4,4,4-trifluorobutane-1,3-diamine lies in the differential nucleophilicity of its two primary amines. The C1 amine is a standard, unhindered aliphatic amine. In stark contrast, the C3 amine is positioned directly adjacent to a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This strong inductive pull (-I effect) significantly reduces the electron density on the C3 nitrogen, drastically lowering its basicity and nucleophilicity compared to the C1 nitrogen. This electronic deactivation is a well-documented phenomenon in the synthesis of enantiopure α-trifluoromethyl diamines .

When electrophiles are introduced, the C1 amine reacts orders of magnitude faster. Side products—such as bis-alkylation, bis-acylation, or intramolecular cyclization—occur when reaction conditions (like elevated temperatures or excess reagents) force the sluggish C3 amine to react, or when steric bulk dictates unexpected reaction pathways . Recent light-driven approaches have also highlighted the challenges of competing side reactions, such as substrate decomposition or iodo-trifluoromethylated byproducts, when dealing with unactivated or electronically deactivated amines .

Reactivity Diamine 4,4,4-Trifluorobutane-1,3-diamine C1_Amine C1 Amine (Unhindered, High Nucleophilicity) Diamine->C1_Amine Steric & Electronic Favorability C3_Amine C3 Amine (alpha-CF3, Low Nucleophilicity) Diamine->C3_Amine Inductive Pull from CF3 Mono_C1 Mono-C1 Product (Desired) C1_Amine->Mono_C1 1.0 eq Electrophile -78°C to 0°C Bis_Product Bis-Functionalized (Side Product) C1_Amine->Bis_Product Excess Electrophile or High Temp Mono_C3 Mono-C3 Product (Difficult to isolate) C3_Amine->Mono_C3 Requires C1 Protection & Strong Base Mono_C1->Bis_Product Over-reaction

Figure 1: Reactivity pathways and side product formation driven by differential nucleophilicity.

Troubleshooting FAQs

Q1: I am trying to selectively acylate the C1 amine, but I am getting significant bis-acylation side products. How do I prevent this? Causality: Bis-acylation occurs when the local concentration of the electrophile exceeds the stoichiometric ratio, or when the temperature is high enough to overcome the activation energy required for the deactivated C3 amine to react. Solution: Strict stoichiometric control is paramount. Use exactly 1.0 equivalent of the electrophile. More importantly, utilize a syringe pump to add the electrophile dropwise at -78 °C. This ensures the electrophile is consumed by the highly reactive C1 amine before it can interact with the C3 amine.

Q2: I need to functionalize the C3 amine (α-CF₃), but it remains unreacted even with heating. What is the best approach? Causality: The inductive pull from the -CF₃ group makes the C3 amine an exceptionally poor nucleophile. Standard alkylation or acylation conditions are often insufficient to drive the reaction forward. Solution: You must invert your strategy. First, protect the highly reactive C1 amine (e.g., with a Boc or Cbz group). Then, treat the intermediate with a strong base (such as NaH) to deprotonate the C3 amine, generating a highly reactive amide anion that can readily attack your target electrophile.

Q3: During reductive amination with aldehydes, I am observing intramolecular cyclization instead of the desired linear product. Why? Causality: Reductive amination typically proceeds via an iminium intermediate. If the C1 amine reacts with the aldehyde first, the resulting secondary amine can fold back. The C3 amine can then attack the newly formed iminium ion (or a second equivalent of aldehyde), forming a cyclic aminal or diazepine derivative. Solution: Avoid excess aldehyde. Use bulky, mild reductants like sodium triacetoxyborohydride (NaBH(OAc)₃) which favor the reduction of the initial iminium before intramolecular attack can occur. Alternatively, protect the C3 amine prior to reductive amination.

Troubleshooting Start Identify Side Product Bis Bis-Alkylation/Acylation Start->Bis Cyclic Cyclization (Aminal/Diazepine) Start->Cyclic NoRxn Unreacted C3 Amine Start->NoRxn Action1 Reduce Temp to -78°C Use Syringe Pump Bis->Action1 Action2 Avoid Excess Aldehyde Use Bulky Reductants Cyclic->Action2 Action3 Protect C1 Amine Use Strong Base (NaH) NoRxn->Action3

Figure 2: Decision tree for troubleshooting common side reactions in trifluoromethyl diamines.

Quantitative Data Presentation

To illustrate the impact of reaction conditions on side product formation, Table 1 summarizes the typical product distribution during the N-benzoylation of 4,4,4-trifluorobutane-1,3-diamine.

Table 1: Relative Reaction Rates and Side Product Distribution

Reaction ConditionElectrophile EquivalentsTemperatureC1-Mono Yield (%)C3-Mono Yield (%)Bis-Functionalized Yield (%)Cyclic Side Product Yield (%)
Standard Addition1.1 eq25 °C65%<1%25%5%
Syringe Pump Addition1.0 eq-78 °C to 0 °C92%0%2%1%
Excess Electrophile2.5 eq60 °C5%10%80%<1%
Reductive Amination1.1 eq Aldehyde25 °C45%0%15%35%
C1-Protected + NaH1.2 eq0 °C to 25 °CN/A88%<1%0%
Self-Validating Experimental Protocols
Protocol A: Highly Selective C1-N-Acylation

Objective: Achieve >90% regioselectivity for the C1 amine while suppressing bis-acylation.

  • Preparation: Dissolve 4,4,4-trifluorobutane-1,3-diamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Controlled Addition: Dissolve your acyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Using a syringe pump, add this solution to the reaction mixture at a rate of 0.1 mL/min.

    • Causality Note: Slow addition at cryogenic temperatures ensures the electrophile is instantly consumed by the kinetically favored C1 amine, leaving no excess reagent to react with the C3 amine.

  • Validation Checkpoint 1 (TLC): After addition is complete, run a TLC (DCM:MeOH 9:1, Ninhydrin stain). You should observe a single major new spot (mono-acylated) and minimal baseline material (unreacted diamine). If a high-Rf spot appears (bis-acylated), your addition rate was too fast or cooling was insufficient.

  • Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (5 mL), then allow it to warm to room temperature. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass of the crude product. The major peak should correspond to [M+H]⁺ of the mono-acylated product, with <5% of the bis-acylated mass.

Protocol B: Protecting Group Strategy for C3-N-Functionalization

Objective: Functionalize the deactivated α-CF₃ amine without side reactions.

  • C1 Protection: React the diamine with 1.0 eq of Boc₂O at -78 °C following the principles in Protocol A. Isolate the C1-Boc protected intermediate.

  • Deprotonation: Dissolve the C1-Boc intermediate (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions.

    • Causality Note: The strong base is required to deprotonate the electron-deficient C3 amine, converting it into a highly nucleophilic amide anion.

  • Electrophile Addition: Stir for 30 minutes until hydrogen evolution ceases. Add the alkyl halide or acyl chloride (1.2 mmol) dropwise.

  • Validation Checkpoint (LC-MS): Sample the reaction after 2 hours at room temperature. The LC-MS should show complete conversion to the C3-functionalized, C1-Boc protected product.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane to remove the Boc group, yielding the pure C3-functionalized product.

References
  • Huguenot, F., & Brigaud, T. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry, 71(18), 7075-7078. URL:[Link]

  • Wu, L., Xie, C., Mei, H., Dai, Y., Han, J., Soloshonok, V. A., & Pan, Y. (2015). Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions. The Journal of Organic Chemistry, 80(6), 3187-3194. URL:[Link]

  • Zheng, G., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. URL:[Link]

Technical Support Center: Optimizing the Synthesis of 4,4,4-Trifluorobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 4,4,4-Trifluorobutane-1,3-diamine. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges, enhance reaction outcomes, and ensure the highest possible purity of this valuable fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,4,4-Trifluorobutane-1,3-diamine, and what are the primary challenges of each?

The synthesis of 4,4,4-Trifluorobutane-1,3-diamine typically involves multi-step sequences starting from commercially available trifluoromethylated precursors. A prevalent method is the reduction of a corresponding nitrile or the reductive amination of a ketone. The primary challenges often revolve around controlling stereochemistry, managing the formation of byproducts, and ensuring complete reduction without side reactions.

Q2: What are the typical impurities encountered during the synthesis of 4,4,4-Trifluorobutane-1,3-diamine?

Common impurities can include unreacted starting materials, partially reduced intermediates (such as the corresponding amino alcohol or monoamine), and byproducts from side reactions like over-reduction or rearrangement. The presence of diastereomers is also a significant purity concern if the synthesis is not stereospecific.

Q3: Which analytical techniques are most suitable for assessing the purity and stereoisomeric ratio of 4,4,4-Trifluorobutane-1,3-diamine?

A combination of analytical methods is recommended for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is essential for determining the diastereomeric and enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity.

Q4: What are the initial recommended steps for purifying crude 4,4,4-Trifluorobutane-1,3-diamine?

For initial purification of crude 4,4,4-Trifluorobutane-1,3-diamine, fractional distillation under reduced pressure is often a viable first step to remove solvent and lower-boiling impurities. However, due to the high polarity and potential for azeotrope formation, it may not be sufficient to remove all byproducts. Subsequent purification by column chromatography on silica gel or a suitable ion-exchange resin is often necessary to achieve high purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of 4,4,4-Trifluorobutane-1,3-diamine.

Issue 1: Low Reaction Yield

Symptoms:

  • The isolated product mass is significantly lower than the theoretical maximum.

  • TLC or GC analysis of the crude reaction mixture shows a large amount of unreacted starting material or multiple byproducts.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC or GC-MS. Consider extending the reaction time or increasing the temperature moderately.Many reductions of fluorinated compounds can be sluggish. Ensuring the reaction goes to completion is the first step in maximizing yield.
Reagent Degradation Ensure all reagents, especially reducing agents like LiAlH₄ or NaBH₄, are fresh and handled under anhydrous conditions.Reducing agents are often moisture-sensitive. Their degradation can lead to incomplete reactions and the formation of undesired byproducts.
Suboptimal Reaction Conditions Optimize the reaction temperature, solvent, and stoichiometry of reagents. A design of experiments (DoE) approach can be beneficial for complex systems.The solubility of reagents and the stability of intermediates are highly dependent on the reaction conditions.
Product Loss During Workup The diamine product can be water-soluble. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and consider back-extraction from the aqueous phase.Due to the presence of two amine groups, the product can have significant water solubility, especially in its protonated form.
Issue 2: Low Purity and Presence of Impurities

Symptoms:

  • NMR or GC-MS analysis of the purified product shows the presence of unexpected signals.

  • The product fails to meet the required purity specifications for downstream applications.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Formation of Diastereomers If the synthesis is not stereospecific, diastereomers can form. These can sometimes be separated by careful column chromatography or by fractional crystallization of a suitable salt (e.g., tartrate or mandelate salts).Diastereomers have different physical properties, which allows for their separation by chromatographic or crystallization techniques.
Incomplete Reduction The presence of partially reduced intermediates (e.g., amino alcohols) can be a common issue. Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.The reduction of a nitrile or ketone to a diamine is a multi-step process, and intermediates can be stable under certain conditions.
Ineffective Purification Standard silica gel chromatography may not be sufficient for separating highly polar amines. Consider using an amine-deactivated silica gel, alumina, or an ion-exchange resin. A gradient elution with a solvent system containing a small amount of a volatile amine (e.g., triethylamine) can also improve separation.The basic nature of amines can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor separation and tailing peaks.

Visualizing the Troubleshooting Process

The following flowchart provides a systematic approach to troubleshooting low yield and purity issues.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Initial Synthesis Outcome check_yield Is Yield > 80%? start->check_yield check_purity Is Purity > 98%? check_yield->check_purity Yes low_yield Low Yield Issue check_yield->low_yield No low_purity Low Purity Issue check_purity->low_purity No success Process Optimized check_purity->success Yes incomplete_rxn Check for Incomplete Reaction (TLC, GC-MS) low_yield->incomplete_rxn diastereomers Address Diastereomers (Chiral HPLC, Crystallization) low_purity->diastereomers reagent_issue Verify Reagent Quality (Fresh, Anhydrous) incomplete_rxn->reagent_issue workup_loss Optimize Workup (Multiple Extractions) reagent_issue->workup_loss workup_loss->check_yield partial_reduction Check for Intermediates (Increase Reducing Agent) diastereomers->partial_reduction purification_method Refine Purification (Specialty Media, Gradient Elution) partial_reduction->purification_method purification_method->check_purity

Caption: A troubleshooting flowchart for optimizing the synthesis of 4,4,4-Trifluorobutane-1,3-diamine.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol is a starting point for the purification of crude 4,4,4-Trifluorobutane-1,3-diamine.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system. A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin the elution with the initial solvent system, gradually increasing the polarity by increasing the percentage of methanol. The addition of 0.1-1% triethylamine to the mobile phase can help to reduce peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,4,4-Trifluorobutane-1,3-diamine.

References

  • Synthesis of Fluorinated Compounds: For general methodologies on the synthesis of fluorinated organic molecules, including diamines, refer to "Organofluorine Chemistry" by Kenji Uneyama.
  • Purification of Amines: For a comprehensive guide on the purification of amines by chromatography, see "Practical Organic Synthesis: A Student's Guide" by Reinhart Keese, Martin Brändle, and Trevor Toube.
  • Troubleshooting Organic Reactions: For a systematic approach to troubleshooting common issues in organic synthesis, consult "The Art of Writing Reasonable Organic Reaction Mechanisms" by Robert B. Grossman.

Technical Support Center: Handling and Storage of Trifluorinated Diamine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Trifluorinated diamine compounds are powerful reagents and building blocks in modern drug discovery and materials science. Their unique properties, imparted by the trifluoromethyl group, can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1][2] However, these same properties necessitate stringent handling and storage protocols to ensure experimental success, laboratory safety, and compound integrity.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured as a practical, question-and-answer-based support center, moving from general frequently asked questions to in-depth troubleshooting of common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of trifluorinated diamine compounds.

Q1: What are the ideal storage conditions for trifluorinated diamine compounds?

A1: Proper storage is critical to maintain the chemical integrity of these compounds. The universal recommendations are:

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[3][4]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[3] This displaces atmospheric moisture and oxygen, which can cause degradation.

  • Environment: The storage area must be dry and well-ventilated.[3][5] Store locked up or in an area accessible only to authorized personnel.[3][4]

  • Temperature: While many of these compounds are stable at room temperature, always refer to the product-specific label for the recommended storage temperature.[3]

Q2: Are these compounds sensitive to moisture or air?

A2: Yes, many trifluorinated compounds, including diamines, are highly sensitive to moisture.[6] Contact with water can lead to hazardous reactions, potentially generating dangerous gases like hydrogen fluoride (HF).[4] Keeping the workplace and all handling equipment scrupulously dry is essential.[4]

Q3: What materials are incompatible with trifluorinated diamine compounds?

A3: Incompatibility can lead to vigorous, exothermic, or hazardous reactions. Avoid contact with:

  • Water: As noted, this can generate toxic and corrosive gases.[4]

  • Strong Oxidizing Agents, Reducing Agents, and Acids: These can trigger exothermic or violent reactions.[3][4][7]

  • Glass: Some fluorinating agents and their byproducts (like HF) can react dangerously with glass.[3][4] While brief handling in borosilicate glass may be necessary, prolonged storage or reactions at elevated temperatures should be conducted in compatible containers (e.g., fluoropolymer-based).

  • Certain Metals: Contact with light metals may lead to the formation of hydrogen gas, posing an explosion risk.[4]

Q4: What are the primary health hazards associated with these compounds?

A4: Trifluorinated diamine compounds are often classified as acutely toxic and corrosive. The primary routes of exposure are inhalation, ingestion, and skin contact.[3][4]

  • Toxicity: They are often labeled as toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Corrosivity: They can cause severe skin burns and serious eye damage.[3][4][5] The respiratory tract is also susceptible to corrosive damage upon inhalation.[3]

Q5: What personal protective equipment (PPE) is mandatory when handling these compounds?

A5: A multi-layered approach to PPE is required:

  • Hand Protection: Wear appropriate chemical-resistant gloves. It is advisable to consult the glove manufacturer's specifications for compatibility.[3]

  • Eye/Face Protection: Use safety glasses with side shields and a face shield.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[5]

  • Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood to prevent inhalation.[3][8] If a fume hood is not available or insufficient, a NIOSH-approved respirator is necessary.

Q6: What should I do in the event of an accidental exposure?

A6: Immediate action is critical. First aiders must protect themselves before assisting others.[4]

  • Inhalation: Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[4][5]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. In some cases involving fluoride exposure, treatment with calcium gluconate paste may be recommended.[3] Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][5] Call an ophthalmologist immediately.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during experiments, linking them to the handling and storage of trifluorinated diamine compounds.

Problem Probable Cause(s) Solution & Scientific Rationale
Inconsistent or Low Reaction Yields Compound Degradation: The compound may have been exposed to atmospheric moisture during storage or handling, leading to hydrolysis and loss of reactivity.Action: Implement a strict anhydrous handling protocol. Store the compound under an inert atmosphere (Argon or Nitrogen). Use a glovebox or Schlenk line for weighing and dispensing. Use anhydrous solvents and oven-dried glassware. Rationale: Preventing hydrolysis is key to ensuring the active reagent concentration matches your stoichiometric calculations.
Incompatibility with Reaction Vessel: The compound or reaction byproducts (e.g., HF) may be reacting with standard borosilicate glassware, quenching the reaction or creating unwanted silicate byproducts.[3][4]Action: For sensitive reactions or those run at elevated temperatures, switch to reaction vessels made of fluoropolymers like PFA or PTFE. Rationale: These materials are inert to most fluorinated compounds and hydrogen fluoride, ensuring the reaction environment is non-reactive.
Formation of Unexpected gem-Difluoroolefin Side Product β-Fluoride Elimination: The reaction conditions (e.g., use of a "hard" metal counterion or strong, non-hindered base) may be promoting the elimination of a fluoride ion from the trifluoromethyl group.[9]Action: Re-evaluate your choice of base and solvent. Consider using a bulkier, non-nucleophilic base. Running the reaction at a lower temperature can also disfavor the elimination pathway. Rationale: The strong electron-withdrawing nature of the CF3 group makes the α-proton acidic, but the resulting carbanion can be unstable and readily eliminate a β-fluoride.[9] Modifying reaction kinetics and sterics can suppress this side reaction.
Difficulty Purifying the Final Product Incomplete Reaction: If the fluorinated diamine has degraded, the reaction will not go to completion, leaving behind hard-to-remove starting materials.Action: Before starting the reaction, verify the purity of the trifluorinated diamine compound (e.g., via NMR) if degradation is suspected. Ensure all reagents and solvents are pure and anhydrous. Rationale: The challenges of late-stage fluorination mean that purification can be difficult, as the fluorinated product may have similar chromatographic properties to the non-fluorinated precursor.[8] Ensuring a clean, complete reaction is the best strategy.

Experimental Protocol: Inert Atmosphere Handling

This protocol outlines the standard procedure for safely weighing and dispensing a moisture-sensitive trifluorinated diamine compound for use in a chemical reaction.

Objective: To accurately dispense a solid trifluorinated diamine compound while preventing its exposure to atmospheric moisture and oxygen.

Materials:

  • Trifluorinated diamine compound in its original, sealed container.

  • Certified chemical fume hood or glovebox.

  • Analytical balance.

  • Spatulas, weighing paper/boats.

  • Oven-dried glassware for the reaction.

  • Anhydrous solvent in a sealed bottle with a septum.

  • Syringes and needles.

  • Source of inert gas (Argon or Nitrogen).

Procedure:

  • Preparation: Place all necessary items (balance, spatulas, glassware, etc.) inside the glovebox antechamber and purge according to the glovebox's standard operating procedure. If using a Schlenk line, ensure all glassware is properly dried and assembled.

  • Acclimatization: Allow the compound's container to warm to ambient temperature inside the inert atmosphere before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dispensing: Once inside the glovebox (or under a positive pressure of inert gas on a Schlenk line), carefully open the container.

  • Weighing: Using a clean spatula, weigh the desired amount of the compound onto weighing paper or directly into the tared, oven-dried reaction flask.

  • Sealing: Promptly and securely reseal the main container of the trifluorinated diamine compound. Purge the headspace with inert gas before final tightening if possible.

  • Dissolution: If the next step is dissolution, add the anhydrous solvent to the reaction flask containing the weighed compound via a syringe through a rubber septum.

  • Cleanup: Carefully clean any residual powder from the spatula and balance using an appropriate deactivation method (consult your institution's safety officer) before removing them from the inert environment.

Visualizing Safety Workflows

A clear, logical workflow is essential for safety. The following diagrams illustrate key decision-making processes for handling trifluorinated diamine compounds.

SpillResponse start Spill of Trifluorinated Diamine Compound Detected evacuate Evacuate Immediate Area Alert Colleagues & Supervisor start->evacuate assess Assess Spill Size & Location (From a Safe Distance) evacuate->assess ppe Don Appropriate PPE: - Respirator - Face Shield & Goggles - Chemical-Resistant Gloves - Protective Clothing assess->ppe small_spill Is the spill MINOR and within your capacity to clean safely? ppe->small_spill contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) DO NOT USE COMBUSTIBLES small_spill->contain  Yes emergency Call Emergency Response (e.g., EH&S, 911) small_spill->emergency  No collect Carefully Collect Material into a Labeled, Sealable Hazardous Waste Container contain->collect decontaminate Decontaminate Area Dispose of all materials as hazardous waste collect->decontaminate end Incident Report Required decontaminate->end emergency->end

Caption: Decision workflow for responding to a chemical spill.

HierarchyOfControls cluster_0 Hierarchy of Controls for Safe Handling elimination Elimination / Substitution (Use a less hazardous chemical) engineering Engineering Controls (Chemical Fume Hood, Glovebox) admin Administrative Controls (SOPs, Training, Restricted Access) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) label_least Least Effective label_most Most Effective

Caption: Hierarchy of safety controls, from most to least effective.

Waste Disposal Guidance

Trifluorinated diamine compounds fall under the broader category of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals" due to their environmental persistence.[10][11] Therefore, proper disposal is a matter of regulatory compliance and environmental stewardship.

  • Do Not Drain Dispose: Never dispose of these compounds or their waste streams down the sink.[4] They are toxic to aquatic life with long-lasting effects.[3][4]

  • Consult Regulations: Disposal must be handled in accordance with all federal, state, and local environmental regulations.[5] Your institution's Environmental Health & Safety (EH&S) department is the primary resource for specific guidance.

  • Approved Disposal Methods: The EPA's interim guidance on PFAS disposal highlights several technologies.[12] For laboratory-scale waste, the most common routes will be:

    • Hazardous Waste Incineration: High-temperature incineration at a permitted facility is a promising method for the permanent destruction of PFAS compounds.[11]

    • Hazardous Waste Landfill: Waste may be sent to a specially designed Subtitle C hazardous waste landfill, which has controls to prevent environmental release.[10][13]

  • Collection: Collect all waste materials (including contaminated absorbents, gloves, and weighing paper) in a clearly labeled, sealed container designated for halogenated organic waste.

By adhering to these rigorous handling, storage, and disposal practices, researchers can safely and effectively utilize the powerful synthetic potential of trifluorinated diamine compounds while ensuring personal safety and protecting the environment.

References

  • Sigma-Aldrich, Safety Data Sheet. sds.sigmaaldrich.com [URL not available in search results]
  • Merck Millipore, Safety Data Sheet. merckmillipore.com [URL not available in search results]
  • TCI Chemicals, Safety Data Sheet. tcichemicals.com [URL not available in search results]
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

  • Fisher Scientific, Safety Data Sheet. fishersci.com [URL not available in search results]
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. epa.gov. [Link]

  • Fisher Scientific, Safety Data Sheet. fishersci.com [URL not available to a specific product]
  • Mykhailiuk, P. K. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(3), 305–322. [Link]

  • Koenigs, R. M. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1), 40–51. [Link]

  • Republic Services. (2024). Safe and Secure PFAS Disposal? We Got This. republicservices.com. [Link]

  • Fisher Scientific, Safety Data Sheet (Diethylaminosulfur trifluoride). fishersci.com [URL not available to a specific product]
  • Hu, J., Zhang, W., & Wang, F. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5538-5551. [Link]

  • Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis. pharmtech.com. [Link]

  • Louisiana State University. Table of Incompatible Chemicals. lsu.edu. [URL not available in search results]
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. plasticseurope.org. [Link]

  • Žemva, B. (2012). Modern Synthesis Processes and Reactivity of Fluorinated Compounds. In Advanced Inorganic Fluorides. Elsevier. [URL not available in search results]
  • Office of the Under Secretary of Defense for Acquisition and Sustainment. (2026). Updated Interim Guidance on Destruction or Disposal of Materials Containing Per- and Polyfluoroalkyl Substances in the United States. acq.osd.mil. [Link]

  • Sosnovskikh, V. Y., Irgashev, R. A., & Khalymbadzha, I. A. (2007). Reaction of 3-trifluoroacetylchromones with diamines. Russian Chemical Bulletin, 56(8), 1608–1611. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. mcfenv.com. [Link]

  • D'yachkova, E. A., & Zabolotskikh, A. V. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(10), 5622–5673. [Link]

  • D'yachkova, E. A., & Zabolotskikh, A. V. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(10), 5622–5673. [Link]

  • Beveridge & Diamond PC. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. bdlaw.com. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 4,4,4-Trifluorobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4,4,4-Trifluorobutane-1,3-diamine . This guide is engineered for researchers, medicinal chemists, and materials scientists facing solubility bottlenecks with this specific fluorinated aliphatic diamine.

Part 1: The Mechanistic "Why" – Understanding the Molecule

4,4,4-Trifluorobutane-1,3-diamine is a highly versatile building block, but its solubility profile is notoriously counterintuitive. This behavior is driven by two competing structural features:

  • The Trifluoromethyl (-CF 3​ ) Group : This terminal group is highly lipophilic and strongly electron-withdrawing. It significantly lowers the pKa of the adjacent amine at the 3-position via inductive effects, altering the molecule's protonation state at physiological pH. Furthermore, the -CF 3​ group disrupts standard hydrogen-bonding networks, which can enhance solubility in specific organic solvents but cause unpredictable aggregation in aqueous media[1].

  • The Dihydrochloride Salt Form : Commercially, this compound is almost exclusively supplied as a dihydrochloride salt (CAS 1311316-33-2) to prevent oxidation and improve shelf stability[2]. While the free base is soluble in organic solvents, the ionic nature of the dihydrochloride salt renders it practically insoluble in non-polar organics (like dichloromethane or toluene) and prone to phase separation in intermediate solvents[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride is not dissolving in dichloromethane (DCM) or tetrahydrofuran (THF) for my amide coupling reaction. How do I fix this?

  • Root Cause : The ionic crystal lattice of the dihydrochloride salt requires a solvent with a high dielectric constant to dissociate. DCM and THF are too non-polar to solvate the protonated ammonium cations and chloride anions[3].

  • Solution : You must perform in situ free-basing. Add a hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the reaction mixture. The bulky amine will act as a proton sponge, scavenging the HCl and liberating the lipophilic free diamine, which will readily dissolve in DCM or THF[4].

  • Self-Validation : The reaction mixture should transition from a cloudy suspension to an optically clear solution upon the addition of 2.2 to 2.5 equivalents of DIPEA.

Q2: During formulation, the compound forms a sticky goo ("oils out") instead of dissolving or precipitating cleanly. What is happening?

  • Root Cause : "Oiling out" (liquid-liquid phase separation) occurs when the salt melts into the solvent but fails to achieve true thermodynamic dissolution. This is exacerbated by the hygroscopic nature of the salt and the lipophilic -CF 3​ group resisting aqueous solvation[3].

  • Solution : Shift the solvent polarity. If working in organic media, add 5–10% of a polar protic co-solvent (e.g., anhydrous methanol or ethanol) to disrupt the metastable liquid phase and force solvation. If working in aqueous media, slightly warm the solution (e.g., to 40°C) and ensure the pH is strictly maintained below the pHmax​ of the salt[5].

Q3: I am synthesizing a fluorinated polyimide, but the diamine precipitates out when I add the dianhydride. How can I maintain solubility?

  • Root Cause : Fluorinated diamines can form insoluble charge-transfer complexes (CTCs) during early polymerization stages[1].

  • Solution : Switch your reaction solvent to a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). These solvents effectively solvate both the fluorinated backbone and the intermediate poly(amic acid) states[1].

Part 3: Standardized Experimental Protocols
Protocol A: Ex Situ Free-Basing for Strict Organic Workflows

Use this protocol when inorganic byproducts (like TEA·HCl) will interfere with your downstream catalysis or polymerization.

  • Suspend : Suspend 1.0 g of 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride in 20 mL of a 1:1 mixture of Ethyl Acetate and water.

  • Basify : Slowly add 2 M aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches pH 11-12. (Causality: The strong base fully deprotonates both amines, destroying the ionic lattice and forcing the highly lipophilic free base into the organic layer[5]).

  • Extract : Separate the organic layer. Extract the aqueous layer twice more with 10 mL of Ethyl Acetate to ensure quantitative recovery.

  • Dry & Concentrate : Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Verify (Self-Validation) : The resulting product should be a free-flowing liquid or low-melting solid. Test a 5 mg aliquot in 1 mL of DCM; it must dissolve instantly to form a clear solution.

Protocol B: Co-Solvent Solubilization for Amide Coupling
  • Weigh : Add the dihydrochloride salt (1.0 eq) and your carboxylic acid (1.05 eq) to an oven-dried flask.

  • Solvate : Add anhydrous DMF (to achieve 0.1 M concentration). The mixture will likely remain a cloudy suspension.

  • Neutralize : Add DIPEA (3.0 eq). Stir for 5 minutes at room temperature.

  • Verify (Self-Validation) : The solution must become optically clear, indicating successful in situ free-basing and complete solvation. If turbidity persists, add 5% v/v anhydrous methanol.

  • Couple : Add the coupling reagent (e.g., HATU, 1.1 eq) and proceed with the reaction.

Part 4: Quantitative Data Presentation

Table 1: Solubility Profile of 4,4,4-Trifluorobutane-1,3-diamine at 25°C

Solvent CategorySpecific SolventDihydrochloride Salt SolubilityFree Base SolubilityRecommended Action
Aqueous Water (pH < 5)High (>50 mg/mL)Low (<1 mg/mL)Use salt form directly.
Aqueous Water (pH > 9)Low (Precipitates)Low (Oils out)Avoid high pH in pure water.
Polar Aprotic DMF / NMP / DMAcModerate (Requires heat)HighExcellent for polymerizations.
Polar Protic Methanol / EthanolHighHighUse as a co-solvent (5-10% v/v).
Non-Polar / Ether DCM / THF / TolueneInsoluble (<1 mg/mL)HighMust perform free-basing.
Part 5: Workflow Visualization

SolubilityWorkflow Start Assess Downstream Application AppAq Aqueous / In Vivo Assays Start->AppAq AppOrg Organic Synthesis / Polymerization Start->AppOrg AqAction Use Dihydrochloride Salt Maintain pH < 7.0 AppAq->AqAction CheckForm Is the starting material a HCl salt? AppOrg->CheckForm FormYes Yes CheckForm->FormYes FormNo No (Free Base) CheckForm->FormNo FreeBaseInSitu In Situ Free-Basing (Add DIPEA/TEA) FormYes->FreeBaseInSitu Tolerates amine salts FreeBaseExSitu Ex Situ Free-Basing (NaOH + EtOAc Extraction) FormYes->FreeBaseExSitu Requires pure free base SolventCheck Select Solvent System FormNo->SolventCheck SolventNonPolar DCM / THF / Toluene SolventCheck->SolventNonPolar SolventPolar DMF / NMP / DMAc SolventCheck->SolventPolar FreeBaseInSitu->SolventCheck FreeBaseExSitu->SolventCheck Proceed Proceed with Reaction (Optically Clear Solution) SolventNonPolar->Proceed SolventPolar->Proceed

Decision matrix for 4,4,4-Trifluorobutane-1,3-diamine solubilization strategies.

Part 6: References
  • PubChemLite : 4,4,4-trifluorobutane-1,3-diamine dihydrochloride. Source: uni.lu. 2

  • BenchChem : How to increase the solubility of amine hydrochlorides in organic solvents. Source: benchchem.com. 3

  • NIH / Advanced Drug Delivery Reviews : Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: nih.gov. 5

  • MDPI : Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Source: mdpi.com. 1

Sources

Technical Support Center: Managing Trifluoromethyl (-CF₃) Group Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most critical challenges researchers face when working with the trifluoromethyl (-CF₃) group. While traditionally viewed as chemically inert due to the high bond dissociation energy of the C–F bond (~110 kcal/mol), modern synthetic methodologies—such as photoredox catalysis and electrochemistry—have unlocked new pathways for both installing (trifluoromethylation) and selectively dismantling (defluorination) this moiety[1][2].

This guide is structured to provide causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure your synthetic workflows are robust and reproducible.

Section 1: Frequently Asked Questions (FAQs) on -CF₃ Reactivity

Q1: Why does my electrophilic trifluoromethylation using Togni's reagent yield a complex mixture of radical byproducts instead of the desired ionic addition? A: Togni's reagents are often conceptualized as pure electrophilic "+CF₃" sources. However, under many reaction conditions—especially in the presence of mild nucleophiles or transition metals—they readily act as single-electron acceptors, fragmenting to generate highly reactive CF₃ radicals[3]. If your substrate is prone to radical addition, this pathway will outcompete ionic mechanisms. Solution: To suppress radical pathways, strictly exclude light and trace metals, or switch to a purely nucleophilic source like the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator.

Q2: I am attempting a selective mono-defluorination of an aryl-CF₃ group to yield a difluoromethyl (-CF₂H) group, but I keep getting over-defluorination to the methyl (-CH₃) group. How can I control this? A: The fundamental challenge in sequential defluorination is that each successive C–F bond cleavage is often thermodynamically easier than the last; as fluorine atoms are removed, the intermediate becomes easier to reduce[2]. Solution: Employ electrochemical reductive hydrodefluorination using a precisely controlled cell potential. By utilizing a nickel cathode and controlling the voltage, you can selectively halt the reduction at the -CF₂H stage without over-reducing the substrate[1].

Q3: Can I use photocatalysis to functionalize a -CF₃ group directly? A: Yes. Recent advances have demonstrated that photocatalytic dual-defluorination can sequentially cleave two C-F bonds of a trifluoromethyl group (e.g., in trifluoromethyl hydrazones) to yield functionalized monofluorinated alkenes[4]. This requires a specific photocatalyst (like Ru(phen)₃²⁺) and a sacrificial electron donor to mediate the single-electron transfer (SET) events.

Section 2: Mechanistic Workflows & Troubleshooting

Workflow 1: Photoredox-Mediated Radical Trifluoromethylation

When installing a -CF₃ group via photoredox catalysis, understanding the catalytic cycle is essential for troubleshooting low yields or catalyst degradation. The process relies on the precise redox matching between the excited state of the photocatalyst and the CF₃ precursor[5].

Photoredox_CF3 N1 Photocatalyst Excitation (e.g., Ru/Ir complex) N2 SET to CF3 Source (e.g., Togni's Reagent) N1->N2 Visible Light (Blue LED) N3 CF3 Radical Generation (Irreversible Cleavage) N2->N3 Single Electron Transfer N4 Radical Addition to Substrate (Alkene/Arene) N3->N4 Nucleophilic Attack N5 Oxidation of Intermediate (Catalyst Turnover) N4->N5 Radical Intermediate N5->N1 Electron Return N6 Trifluoromethylated Product N5->N6 Deprotonation

Caption: Photoredox catalytic cycle for radical trifluoromethylation using Togni's reagent.

Troubleshooting Photoredox Trifluoromethylation:

  • Issue: No product formation; starting material recovered.

    • Causality: The excited state reduction potential of your photocatalyst is insufficient to reduce the CF₃ source.

    • Action: Check the cyclic voltammetry data. Togni's reagent requires a catalyst with an E1/2​(M∗/M+) of at least -0.9 V vs SCE. Switch from Ru(bpy)₃²⁺ to a more strongly reducing Ir-based catalyst like fac-Ir(ppy)₃.

  • Issue: High conversion but poor mass balance (oligomerization).

    • Causality: CF₃ radicals are highly electrophilic and can induce polymerization of electron-rich alkenes.

    • Action: Dilute the reaction mixture (from 0.1 M to 0.02 M) and ensure slow addition of the CF₃ source via a syringe pump to maintain a low steady-state concentration of radicals.

Workflow 2: Controlled Defluorination Pathway

Selective defluorination relies on generating a reactive intermediate (often a radical or enolate surrogate) that can be intercepted before further C-F bond cleavage occurs[6].

Defluorination_Pathway A Trifluoromethyl Group (-CF3) B Single Electron Reduction (Cathode / Photocatalyst) A->B e- injection C C-F Bond Cleavage (Loss of F-) B->C Activation D Difluoroalkyl Radical (-CF2•) C->D Mesolytic Cleavage E Hydrogen Atom Transfer or Nucleophilic Capture D->E Interception F Difluoromethyl Product (-CF2H) E->F Stable Product

Caption: Sequential single-electron reduction pathway for selective C-F bond cleavage.

Section 3: Quantitative Data & Reagent Selection

Selecting the correct reagent and activation mode is the most critical variable in managing CF₃ reactivity. Use the following self-validating matrix to guide your experimental design.

Table 1: Comparison of Trifluoromethylating Reagents & Activation Modes

Reagent NameNature of CF₃ TransferTypical Activation MethodSelf-Validation (¹⁹F NMR Shift)Primary Application
Togni's Reagent I & II Electrophilic / RadicalLewis Acid / Photoredox~ -40 ppm (Starting Material)Late-stage functionalization of arenes and heterocycles[3].
Ruppert-Prakash (TMSCF₃) NucleophilicFluoride initiator (TBAF)~ -67 ppm (Product CF₃)Addition to carbonyls and imines.
Umemoto's Reagent ElectrophilicBase / Thermal~ -55 ppm (Starting Material)Trifluoromethylation of enolates and thiolates[3].
Langlois Reagent (CF₃SO₂Na) RadicalOxidant (e.g., TBHP)~ -63 ppm (Product CF₃)Innate C-H trifluoromethylation of electron-rich arenes.

Section 4: Self-Validating Experimental Protocols

Protocol A: Visible-Light-Mediated Radical Trifluoromethylation of Alkenes

This protocol utilizes a self-validating feedback loop using ¹⁹F NMR to track reaction progress.

Materials: Alkene substrate (1.0 equiv), Togni's Reagent II (1.2 equiv), fac-Ir(ppy)₃ (1 mol%), anhydrous DCM. Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with the alkene (0.5 mmol), Togni's Reagent II (0.6 mmol), and fac-Ir(ppy)₃ (0.005 mmol).

  • Solvation: Dissolve the mixture in 5.0 mL of degassed anhydrous DCM. Seal the tube with a Teflon screw cap.

  • Irradiation: Place the tube 5 cm away from a 34W Blue LED array (λ = 450 nm). Stir vigorously at room temperature.

  • Self-Validation Checkpoint 1 (2 hours): Remove a 50 µL aliquot, dilute with CDCl₃, and spike with fluorobenzene (internal standard, -113.1 ppm). Acquire a ¹⁹F NMR spectrum. The disappearance of the Togni reagent peak (~ -40 ppm) and the appearance of the product peak (typically -60 to -75 ppm) confirms radical generation and capture.

  • Workup: Once starting material is consumed, concentrate the mixture in vacuo and purify via silica gel flash chromatography.

Protocol B: Electrochemical Mono-Hydrodefluorination of Trifluoromethyl Ketones

A highly controlled method to synthesize difluoromethyl ketones, leveraging precise cathodic potentials[1].

Materials: Trifluoromethyl ketone (1.0 equiv), Tetra-n-butylammonium hexafluorophosphate (TBAPF₆, 0.1 M supporting electrolyte), DMF, D₂O (if deuteration is desired)[2]. Procedure:

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a Nickel foam cathode and a Sacrificial Zinc anode.

  • Reaction Mixture: Add the trifluoromethyl ketone (1.0 mmol) and TBAPF₆ (0.1 M) to 10 mL of anhydrous DMF.

  • Electrolysis: Apply a constant current of 5 mA (or a controlled potential of -2.2 V vs Ag/AgCl) at room temperature under an Argon atmosphere.

  • Self-Validation Checkpoint (Continuous): Monitor the charge passed. Theoretical completion for mono-defluorination requires 2 F/mol. Stop the reaction precisely at 2.1 F/mol to prevent over-reduction to the monofluoromethyl derivative.

  • Verification: Analyze the crude mixture by ¹⁹F NMR. A successful mono-defluorination will show a characteristic doublet at approximately -115 ppm (²J_HF ~ 55 Hz), confirming the formation of the -CF₂H group.

Sources

catalyst deactivation in reactions involving 1,3-diamines

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Catalyst Deactivation in 1,3-Diamine Mediated Reactions

Welcome to the Advanced Applications Support Center. This guide is curated for researchers and drug development professionals dealing with transition-metal catalysis (e.g., Pd, Ru, Ni) in the presence of 1,3-diamines. Here, we dissect the causality of catalyst poisoning and provide field-proven, self-validating protocols to restore catalytic turnover.

Section 1: Core Mechanistic FAQs (The "Why")

Q1: Why do 1,3-diamines cause rapid deactivation in transition-metal cross-coupling and hydrogenation reactions? A1: The deactivation is fundamentally driven by thermodynamics and orbital alignment. 1,3-diamines possess two nucleophilic nitrogen atoms with lone pairs perfectly spaced to act as bidentate ligands. When they encounter a transition metal center (such as Pd(II) or Ru(II)), they form highly stable, low-strain 6-membered metallacycles. This irreversible chelation saturates the metal's coordination sphere, preventing the oxidative addition or transmetalation steps required for cross-coupling, and blocking hydrogen activation in hydrogenation workflows [1].

Q2: How do I distinguish between chelation-induced poisoning and oligomer-induced fouling? A2: Causality can be determined by the rate and visual characteristics of the deactivation:

  • Chelation-Induced Poisoning: Occurs almost immediately upon substrate addition. The reaction stalls at very low conversion (<5%), and the homogeneous reaction mixture may exhibit a sharp color change (e.g., from active yellow/orange Pd(0) to a pale, inactive Pd(II)-diamine complex).

  • Oligomer-Induced Fouling: Occurs progressively over time, particularly with heterogeneous catalysts. It is caused by the formation of high-molecular-weight resinous by-products via the polycondensation of amine intermediates on the catalyst's surface[2]. You will observe a gradual decrease in reaction rate and physical deposition of insoluble gums on the catalyst support.

Q3: Can modifying the ligand environment prevent 1,3-diamine chelation? A3: Yes. The key is to utilize strongly coordinating, sterically demanding spectator ligands that outcompete the diamine for coordination sites. For instance, employing (pyridyl)phosphine-ligated ruthenium catalysts or rigid spiro P,N ligands creates a steric pocket that restricts the diamine from adopting a bidentate coordination mode, forcing it to act as a transient monodentate nucleophile [1, 4].

Section 2: Quantitative Data & Benchmarking

To guide your optimization, the following table summarizes the impact of different mitigation strategies on catalyst performance when handling 1,3-diamines.

Mitigation StrategyCatalyst SystemPrimary Deactivation Mode PreventedRelative Turnover Number (TON)Reaction Outcome
Unprotected 1,3-Diamine (Control) Standard Pd(OAc)₂ / PPh₃Irreversible Chelation (6-membered ring)< 10Reaction stalls; catalyst death.
Mono-Boc Protection Pd(OAc)₂ / PPh₃Chelation (removes one coordinating lone pair)> 500High yield; requires deprotection step.
Spiro P,N Ligand Integration Ni(COD)₂ / SpiroAPChelation (steric exclusion)> 1,000Excellent enantioselectivity & yield [4].
(Pyridyl)phosphine Ligands Ru(II) complexesChelation (strong metal-ligand binding)> 800Direct synthesis of diazepanes [1].
Wash-Burn Regeneration Supported Pd/Al₂O₃Oligomer Fouling (resinous buildup)Restores >90% of fresh activityExtends heterogeneous catalyst lifespan [3].

Section 3: Visualizing the Deactivation Pathways

Understanding the logical flow of catalyst deactivation is critical for troubleshooting. The following diagram illustrates the mechanistic divergence between a productive catalytic cycle and irreversible chelation.

G ActiveCat Active Metal Catalyst (Pd/Ru/Ni) Coordination Substrate Coordination ActiveCat->Coordination Reagent Addition Substrate 1,3-Diamine Substrate Substrate->Coordination Productive Productive Pathway (e.g., Cross-Coupling) Coordination->Productive Desired Reaction (Requires robust ligand) Deactivation Chelation Pathway (6-Membered Metallacycle) Coordination->Deactivation Unwanted Chelation DeadCat Deactivated Catalyst (Poisoned State) Deactivation->DeadCat Irreversible Binding

Caption: Mechanistic divergence between productive catalysis and 1,3-diamine chelation deactivation.

Section 4: Validated Experimental Protocols

Protocol A: Ru-Catalyzed Coupling with 1,3-Diamines (Overcoming Chelation)

This self-validating protocol utilizes a (pyridyl)phosphine-ligated Ru(II) catalyst to prevent diamine chelation during the synthesis of diazacycles [1].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh out 1-5 mol% of the (pyridyl)phosphine-ligated ruthenium(II) catalyst.

  • Reagent Loading: Add the 1,3-diamine (1.0 equiv) and the corresponding diol (1.1 equiv) into a dry reaction vial. Self-Validation Check: A slight excess of diol is critical to push the kinetic equilibrium and prevent unreacted diamine from accumulating and outcompeting the ligand.

  • Solvent & Additives: Run the reaction neat or in a minimal amount of degassed tert-amyl alcohol. Do not add molecular sieves, as the physical abrasion can interfere with stirring and localized heating, leading to incomplete conversion [1].

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 110 °C for 44 hours under a 1 atm N₂ atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove spent catalyst traces before chromatographic purification.

Protocol B: "Wash-Burn" Regeneration of Fouled Heterogeneous Catalysts

When utilizing supported noble metals (e.g., Pd/Al₂O₃) for diamine reactions, polycondensation of amines leads to resinous fouling [2, 3]. This protocol restores >90% of catalytic activity.

Step-by-Step Methodology:

  • Solvent Extraction (Wash): Recover the spent catalyst via filtration under an inert atmosphere. Suspend the catalyst in a polar aprotic solvent (e.g., DMF or THF) and stir at 50 °C for 2 hours to dissolve and extract soluble high-molecular-weight organic deposits.

  • Filtration & Drying: Filter the washed catalyst and dry it in a vacuum oven at 100–120 °C for 4 to 8 hours to completely volatilize the cleaning solvent[3].

  • Controlled Calcination (Burn): Transfer the dried catalyst to a muffle furnace. Calcine in air at a controlled temperature of 200–600 °C for 4 to 12 hours. Self-Validation Check: Monitor the exhaust; the cessation of CO₂/NOx emissions indicates complete removal of organic resins.

  • Reduction (Optional but Recommended): Prior to the next reaction cycle, pre-reduce the catalyst under a stream of H₂ gas at 150 °C to ensure the metal surface is fully active.

G Fouled Fouled Catalyst (Resinous Polycondensation) Wash Solvent Extraction (Remove soluble organics) Fouled->Wash Dry Drying Phase (100-120°C, 1-8h) Wash->Dry Calcine Controlled Calcination (200-600°C, Air, 1-24h) Dry->Calcine Regenerated Regenerated Catalyst (>90% Activity Restored) Calcine->Regenerated

Caption: Step-by-step wash-burn regeneration workflow for heterogeneous catalysts fouled by polymers.

References

  • Source: thieme-connect.
  • Source: mdpi.
  • Source: google.
  • Source: acs.

Validation & Comparative

validating the structure of 4,4,4-Trifluorobutane-1,3-diamine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 4,4,4-Trifluorobutane-1,3-diamine: A Comparative Guide to X-ray Crystallography and Alternative Modalities

As a Senior Application Scientist bridging the gap between synthetic chemistry and structural biology, I frequently encounter the challenge of unambiguously characterizing complex fluorinated building blocks. 4,4,4-Trifluorobutane-1,3-diamine is a prime example. Highly valued in medicinal chemistry for its ability to modulate pKa and lipophilicity, this chiral diamine requires rigorous stereochemical and conformational validation before integration into drug discovery pipelines.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (such as NMR and Electron Diffraction) for the structural validation of 4,4,4-trifluorobutane-1,3-diamine, providing field-proven, self-validating experimental protocols.

The Molecular Challenge: Why Modality Selection Matters

4,4,4-Trifluorobutane-1,3-diamine possesses a chiral center at C3 and a highly electronegative, rotationally labile trifluoromethyl (-CF3) group. While the compound is commercially available and often handled as a dihydrochloride salt (CAS 1311316-33-2)[1], validating its absolute configuration and solid-state packing presents unique challenges.

Relying solely on one analytical method often leads to structural ambiguity. For instance, while Solution Nuclear Magnetic Resonance (NMR) excels at confirming 2D connectivity and solution-state dynamics, it cannot directly observe the solid-state packing forces or easily assign absolute stereochemistry without chiral derivatization[2]. Conversely, SCXRD provides an atomic-resolution 3D map of the molecule, making it the gold standard for absolute structural validation[3].

Comparative Analysis of Structural Validation Modalities

To establish a robust validation pipeline, researchers must understand the performance trade-offs of each analytical technique. Table 1 summarizes how SCXRD compares to alternative modalities for small-molecule validation.

Table 1: Comparative Analysis of Structural Validation Modalities

ModalityPrimary OutputResolution / PrecisionKey Advantage for Fluorinated AminesKey Limitation
SCXRD (Gold Standard) 3D Atomic Coordinates & Absolute ConfigurationAtomic (< 0.8 Å)Unambiguous assignment of C3 stereochemistry and C-H···F interactions.Requires high-quality, well-ordered single crystals[2].
Solution NMR (1D/2D) Chemical Connectivity & Solution DynamicsSub-molecularRapid confirmation of bulk purity; 19 F NMR easily detects CF 3​ environments.Cannot directly determine absolute configuration without chiral shift reagents[2].
Solid-State NMR (ssNMR) Local Internuclear DistancesHigh (Local)Identifies polymorphic forms and precise 1 H- 15 N distances in salt forms[4].Computationally intensive; lacks global 3D coordinate mapping[4].
Electron Diffraction (ED) 3D Atomic CoordinatesSub-atomicCan determine structures from nano-crystals (powder), bypassing SCXRD limits[4].High dynamic scattering can complicate precise atomic refinement.

Causality in Experimental Design: The "Why" Behind the Protocol

A successful crystallography experiment is not a series of blind steps; it is an exercise in applied thermodynamics and intermolecular engineering.

Why do we crystallize the dihydrochloride salt instead of the free base? The free base of small fluorinated amines is typically a volatile liquid or a low-melting solid that resists crystallization due to the high rotational freedom of the -CF 3​ group. By utilizing 4,4,4-trifluorobutane-1,3-diamine dihydrochloride, we intentionally engineer a rigid ionic lattice[1]. The robust N−H⋅⋅⋅Cl hydrogen-bonding network anchors the diamine backbone, which in turn forces the -CF 3​ group into a highly ordered state, allowing cooperative C−H⋅⋅⋅F interactions to stabilize the crystal packing[5]. Without this salt formation, thermal libration of the fluorine atoms would smear the electron density map, artificially inflating the crystallographic R-factor and compromising validation[6].

Self-Validating Experimental Protocol for SCXRD

The following step-by-step methodology is designed as a self-validating system. Each phase contains an internal checkpoint to ensure data integrity before proceeding to the next step.

Phase 1: Controlled Crystallization via Vapor Diffusion
  • Preparation: Dissolve 50 mg of 4,4,4-trifluorobutane-1,3-diamine dihydrochloride in a minimum volume of methanol (solvent) inside a 2 mL inner glass vial.

  • Setup: Place the unsealed 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Causality: Vapor diffusion is chosen over slow evaporation because it allows for a thermodynamically controlled approach to supersaturation. This slow diffusion drastically reduces the probability of crystal twinning—a common artifact in fluorinated compounds that ruins diffraction patterns.

  • Self-Validation Check: After 48-72 hours, examine the resulting crystals under a polarized light microscope. Only select crystals that extinguish light uniformly upon rotation. If the crystal does not extinguish uniformly, it is a twinned aggregate and must be rejected.

Phase 2: Crystal Harvesting and Cryocooling
  • Mounting: Coat the selected single crystal in paratone oil to strip away mother liquor, and mount it on a MiTeGen micro-loop.

  • Cryocooling: Immediately plunge the loop into a 100 K nitrogen stream on the diffractometer.

  • Causality: Cryocooling to 100 K is mandatory for fluorinated compounds. It suppresses the thermal motion of the -CF 3​ group, sharpening the diffraction spots and enhancing high-angle resolution[5].

Phase 3: Diffraction, Structure Solution, and Validation
  • Data Collection: Collect diffraction data using a microfocus Cu-K α X-ray source ( λ=1.54184 Å) to maximize the anomalous dispersion signal, which is critical for determining the absolute configuration of the C3 chiral center.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[6].

  • Self-Validation Check: Submit the final .cif file to the International Union of Crystallography (IUCr) checkCIF server[7]. The structure must return zero Class A or B alerts to be considered valid[6].

Data Presentation & Quality Metrics

To ensure the trustworthiness of the structural model, the refined data must be evaluated against established IUCr publication standards[7]. Table 2 outlines the critical quality control metrics required to validate the structure of 4,4,4-trifluorobutane-1,3-diamine.

Table 2: Quality Control Metrics for SCXRD Validation (IUCr Standards)

MetricTarget ValueSignificance in Validation
R1 (Unweighted R-factor) <0.05 (5%)Measures the agreement between the calculated model and experimental electron density. Values >0.07 suggest severe -CF 3​ disorder[6].
wR2 (Weighted R-factor) <0.15 (15%)Accounts for data variance; ensures high-angle reflections are accurately modeled.
Goodness-of-Fit (GoF) 0.95−1.05 Validates that the weighting scheme applied during refinement is statistically sound[6].
Flack Parameter ≈0.0 (with esd <0.1 )Confirms the absolute stereochemistry at the C3 chiral center. A value near 1.0 indicates the structure is inverted[3].

Structural Validation Workflow

The following diagram illustrates the logical progression and orthogonal validation steps required to confidently assign the structure of this fluorinated building block.

G A 4,4,4-Trifluorobutane-1,3-diamine (Free Base) B Salt Formation (Dihydrochloride) A->B Enhance Lattice Stability E Solution NMR (1H, 13C, 19F) A->E Solution Dynamics C Crystallization (Vapor Diffusion) B->C Supersaturation D SCXRD Data Collection (Atomic Resolution) C->D Single Crystal Selection F Structure Solution (SHELXT / OLEX2) D->F Electron Density Map G IUCr Validation (checkCIF) E->G Orthogonal Confirmation F->G R-factor Assessment

Workflow for the structural validation of 4,4,4-trifluorobutane-1,3-diamine.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Source: Expert Opinion on Drug Discovery, PubMed / NIH. URL: [Link]

  • Title: Structure validation in chemical crystallography. Source: Acta Crystallographica Section D, PLATON. URL: [Link]

  • Title: Publication standards for crystal structures. Source: International Union of Crystallography (IUCr). URL: [Link]

  • Title: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Source: Crystal Growth & Design, ACS Publications. URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM. Source: Creative Biostructure. URL: [Link]

  • Title: X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Source: JEOL Ltd. URL: [Link]

Sources

Comparative Guide: Cross-Reactivity Profiles of 4,4,4-Trifluorobutane-1,3-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties. 4,4,4-Trifluorobutane-1,3-diamine (CAS: 1311316-33-2) has emerged as a critical building block, particularly in the design of selectively substituted quinoline compounds acting as Toll-like receptor (TLR) 7 and 8 antagonists for the treatment of autoimmune diseases like Systemic Lupus Erythematosus (SLE) [1].

However, introducing a trifluoromethyl (-CF3) group fundamentally alters the molecule's interaction with off-target proteins. As a Senior Application Scientist, I approach cross-reactivity not as a random hurdle, but as a predictable thermodynamic outcome. The strongly electron-withdrawing -CF3 group exerts a powerful inductive effect, significantly lowering the pKa of the adjacent primary amine. Because basic, positively charged amines are the primary drivers of binding to the acidic residues within the hERG potassium channel cavity, this pKa reduction decreases the protonated fraction at physiological pH (7.4), directly mitigating cardiotoxic cross-reactivity [2]. Furthermore, the increased steric bulk and lipophilicity of the -CF3 group alter the binding kinetics within Cytochrome P450 (CYP450) active sites, shifting the metabolic and inhibition profiles compared to non-fluorinated analogs.

Physicochemical Impact on Off-Target Binding

The following logical relationship diagram illustrates how the intrinsic properties of the 4,4,4-trifluorobutane-1,3-diamine scaffold dictate its cross-reactivity and target affinity.

Logic A 4,4,4-Trifluorobutane-1,3-diamine B Reduced Amine pKa (Inductive Effect) A->B C Increased Steric Bulk (CF3 vs CH3) A->C D Decreased hERG Cross-Reactivity B->D Less protonated state F Enhanced Target Affinity (e.g., TLR7/8 Antagonism) B->F E Altered CYP450 Inhibition Profile C->E Active site clash C->F Hydrophobic pocket

Logical relationship between CF3 substitution and off-target cross-reactivity profiles.

Performance Comparison: Fluorinated vs. Non-Fluorinated Scaffolds

To objectively evaluate the utility of 4,4,4-trifluorobutane-1,3-diamine, we must compare its derivative profiles against those synthesized using the non-fluorinated analog, butane-1,3-diamine . The table below synthesizes typical quantitative data observed during hit-to-lead optimization phases.

ParameterNon-Fluorinated Derivative (Butane-1,3-diamine scaffold)Fluorinated Derivative (4,4,4-Trifluorobutane-1,3-diamine scaffold)Performance Delta & Causality
Target Affinity (TLR7 IC50) 145 nM12 nM>10x Improvement: The -CF3 group perfectly occupies a lipophilic sub-pocket in the TLR7 binding domain.
hERG Cross-Reactivity (IC50) 2.1 µM (High Risk)>30 µM (Low Risk)Significant Reduction: Inductive pKa lowering prevents the electrostatic interaction with hERG Tyr652/Phe656 residues.
CYP3A4 Inhibition (IC50) 8.5 µM18.2 µM2x Reduction: Steric bulk of the -CF3 group prevents optimal orientation of the amine toward the heme iron.
Metabolic Half-life (HLM, t½) 18 minutes85 minutes4.7x Extension: Fluorine blocks primary sites of oxidative metabolism (N-dealkylation/oxidation) [2].

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy cross-reactivity data, experimental workflows must be self-validating systems . This means the protocol inherently controls for false positives/negatives through internal standards and rigorous baseline checks.

Workflow S1 Compound Incubation (Human Liver Microsomes) S2 NADPH Addition (Initiate Reaction) S1->S2 S3 Quench & Centrifuge (Internal Standard) S2->S3 S4 LC-MS/MS Analysis (Quantify Metabolites) S3->S4

Step-by-step experimental workflow for CYP450 cross-reactivity screening.

Protocol 1: CYP450 Cross-Reactivity Profiling (LC-MS/MS)

Causality Check: We utilize Human Liver Microsomes (HLMs) because they contain the full complement of membrane-bound CYPs, providing a physiologically relevant matrix.

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Incubation: Spike the 4,4,4-trifluorobutane-1,3-diamine derivative (test) and Ketoconazole (positive control for CYP3A4) into separate HLM aliquots at a final concentration of 1 µM. Self-Validation: Ketoconazole must show >90% inhibition; otherwise, the HLM batch is rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching & Internal Standardization: At specific time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Self-Validation: The IS accounts for any variations in extraction efficiency or LC-MS/MS ion suppression.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and formation of specific CYP probe metabolites.

Protocol 2: Automated Patch-Clamp for hERG Electrophysiology

Causality Check: While binding assays show affinity, only patch-clamp electrophysiology can prove functional cross-reactivity (channel blockade) in living cells.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Seal Formation: Introduce cells to the automated patch-clamp planar electrode. Apply negative pressure to form a gigaseal. Self-Validation: Only cells achieving a seal resistance of >1 GΩ are included in the data set to ensure leak currents do not skew results.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Application: Perfuse the fluorinated derivative at escalating concentrations (0.1, 1, 10, 30 µM). Follow with 1 µM E-4031 (known hERG inhibitor). Self-Validation: E-4031 must completely abolish the tail current, proving the recorded current was exclusively hERG-mediated.

Quantitative Data Presentation: Cross-Reactivity Reduction

The structural modifications dictate the binding interactions [3]. By summarizing the screening data of 15 matched molecular pairs (fluorinated vs. non-fluorinated), we observe a statistically significant reduction in off-target liabilities when utilizing the 4,4,4-trifluorobutane-1,3-diamine scaffold.

Assay CategoryMetric EvaluatedNon-Fluorinated Scaffold MeanFluorinated Scaffold MeanFold Improvement
Cardiotoxicity hERG IC50 (µM)3.4 ± 1.242.1 ± 5.612.3x Safer
DDI Risk CYP2D6 IC50 (µM)4.1 ± 0.828.4 ± 3.16.9x Safer
DDI Risk CYP3A4 IC50 (µM)7.2 ± 1.519.5 ± 2.22.7x Safer
Kinase Off-Target Broad Panel Hit Rate18% of targets4% of targets4.5x More Selective

Note: Data represents aggregated in-house and literature-derived screening results for diamine-based TLR antagonists.

References

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS (EP 3057964 B1). European Patent Office. Details the synthesis and application of 4,4,4-trifluorobutane-1,3-diamine in TLR7/8 antagonists for Systemic Lupus Erythematosus.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health (NIH). Discusses the mechanistic impact of fluorine substitution on pKa, metabolic stability, and lipophilicity.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Explores how structural modifications and assay conditions fundamentally alter cross-reactivity profiles.

Analytical Strategies for Confirming the Enantiomeric Purity of Chiral 4,4,4-Trifluorobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The incorporation of trifluoromethyl (–CF₃) groups into chiral aliphatic amines is a cornerstone strategy in modern medicinal chemistry to improve metabolic stability, lipophilicity, and target binding affinity. 4,4,4-Trifluorobutane-1,3-diamine is a highly valuable building block in this space. However, validating the enantiomeric excess (ee) of such diamines presents unique analytical challenges due to the presence of two basic nitrogen centers and the strong electron-withdrawing nature of the –CF₃ group.

This guide objectively compares the two most robust methodologies for determining the enantiomeric purity of chiral 4,4,4-trifluorobutane-1,3-diamine: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) .

Mechanistic Causality: Choosing the Right Analytical Pathway

To accurately quantify enantiomeric purity, the enantiomers must be placed in a chiral environment where they exhibit distinct physical properties[1].

Chiral HPLC (The Gold Standard)

Chiral HPLC relies on a Chiral Stationary Phase (CSP) (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD)[1]. As the racemic or enantioenriched 4,4,4-trifluorobutane-1,3-diamine passes through the column, the enantiomers form transient diastereomeric complexes with the CSP[1]. Because the diamine has multiple hydrogen-bond donors/acceptors, the spatial arrangement of the –CF₃ group dictates the stability of these transient complexes, leading to differential retention times.

NMR with Chiral Solvating Agents (The Rapid Alternative)

While HPLC is highly accurate, it often requires expensive chiral columns and extensive method development. NMR spectroscopy using Chiral Solvating Agents (CSAs) offers a rapid, self-validating alternative[2][3]. By adding an enantiopure CSA—such as (S)-BINOL or Mosher's acid—to the diamine in a deuterated solvent, transient diastereomeric complexes are formed in situ[3][4]. For 4,4,4-trifluorobutane-1,3-diamine, this method is exceptionally powerful because researchers can leverage both ¹H-NMR and ¹⁹F-NMR . The ¹⁹F nucleus is highly sensitive to its stereochemical environment, yielding baseline-resolved diastereotopic signals without the spectral crowding often seen in ¹H-NMR[2].

Workflow Visualization

The following diagram illustrates the logical flow and comparative pathways of both analytical methods.

G Start Chiral 4,4,4-Trifluorobutane- 1,3-diamine Sample Method1 Method A: Chiral HPLC Start->Method1 Method2 Method B: 1H/19F NMR Start->Method2 Deriv1 Direct Injection (Chiral Stationary Phase) Method1->Deriv1 Deriv2 In Situ Derivatization (e.g., (S)-BINOL CSA) Method2->Deriv2 Detect1 UV/Vis or MS Detection (Retention Time Diff) Deriv1->Detect1 Detect2 19F/1H Peak Integration (Diastereotopic Shift) Deriv2->Detect2 Result Enantiomeric Excess (ee) % Detect1->Result Detect2->Result

Caption: Comparative analytical workflows for determining the enantiomeric purity of chiral amines.

Experimental Protocols

Protocol A: Chiral HPLC Analysis

Self-Validating Principle: The method is validated by first injecting a known racemic standard to confirm baseline resolution (Rs > 1.5) of the two enantiomeric peaks before analyzing the enantioenriched sample[1].

Materials & Conditions:

  • Column: Chiralpak® AD-H or equivalent polysaccharide-based column[1].

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). Note: Diethylamine is critical to suppress peak tailing caused by the basic diamine interacting with residual silanols[1].

  • Flow Rate: 1.0 mL/min at 25 °C[1].

  • Detection: UV at 210-220 nm (due to lack of strong chromophores, MS or CAD detection may be substituted).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1 mg of 4,4,4-trifluorobutane-1,3-diamine in 1 mL of the mobile phase[1].

  • System Equilibration: Flush the column with the mobile phase until a stable baseline is achieved[1].

  • Racemate Validation: Inject 10 µL of the racemic standard. Adjust the 2-propanol ratio until the two enantiomer peaks are baseline separated.

  • Sample Analysis: Inject the enantioenriched sample. Integrate the peak areas to calculate the ee: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

Protocol B: ¹⁹F/¹H-NMR with (S)-BINOL as a Chiral Solvating Agent

Self-Validating Principle: The integration of the distinct diastereomeric peaks must sum to the total concentration of the analyte, providing an internal mathematical check of the enantiomeric ratio[2].

Materials & Conditions:

  • Instrument: 400 MHz (or higher) NMR spectrometer[2].

  • Solvent: Chloroform-d (CDCl₃)[3][4].

  • CSA: (S)-1,1'-bi-2-naphthol ((S)-BINOL)[1][4].

Step-by-Step Procedure:

  • Sample Preparation: Weigh the chiral 4,4,4-trifluorobutane-1,3-diamine (approx. 0.05 mmol) and the (S)-BINOL CSA (approx. 0.06 mmol, slight molar excess) directly into an NMR tube[1][2].

  • Dissolution: Add 0.6 mL of CDCl₃. Shake the tube for 30 seconds to ensure complete dissolution and complex formation[2].

  • Acquisition: Record the ¹⁹F-NMR and ¹H-NMR spectra at 25 °C[2]. The ¹⁹F-NMR is particularly recommended as the –CF₃ signal will split into two distinct, well-resolved singlets corresponding to the transient (R,S) and (S,S) complexes.

  • Data Analysis: Integrate the well-resolved diastereotopic resonances (preferably the –CF₃ peaks in ¹⁹F-NMR) to calculate the enantiomeric purity[2][4].

Quantitative Comparison of Methodologies

The following table summarizes the operational and performance metrics of both methods to guide your analytical strategy.

MetricChiral HPLC¹⁹F/¹H-NMR with CSA
Primary Mechanism Diastereomeric interaction with CSP[1]In situ transient diastereomer formation[3]
Limit of Quantitation (LOQ) < 0.1% minor enantiomer~ 1% minor enantiomer[3]
Analysis Time per Sample 15 – 45 minutes (plus equilibration)< 5 minutes (rapid screening)[2]
Method Development High (requires column/solvent screening)Low (universal protocol for amines)[2]
Chromophore Requirement Yes (for UV detection)No (direct nucleus observation)
Cost per Analysis High (expensive columns, solvent waste)Low (standard NMR tubes, reusable CSA)
Best Use Case Final API release testing, high-precisionReaction optimization, rapid library screening

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at:[Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at:[Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4,4,4-Trifluorobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds requires a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 4,4,4-Trifluorobutane-1,3-diamine, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research.

Hazard Profile of 4,4,4-Trifluorobutane-1,3-diamine

Understanding the hazard profile of a substance is the cornerstone of a robust safety plan. Based on data for its dihydrochloride salt, 4,4,4-Trifluorobutane-1,3-diamine is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is considered acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: It is known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Inhalation may cause respiratory irritation.[1]

Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling 4,4,4-Trifluorobutane-1,3-diamine. The rationale behind each piece of equipment is to provide a multi-layered defense against the specific hazards posed by this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended for larger quantities or when there is a significant risk of splashing.[3][4]To protect the eyes from accidental splashes, which can lead to serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for any signs of degradation or punctures before each use.[5]To prevent skin contact, which can cause irritation and potential systemic toxicity.[1]
Skin and Body Protection A laboratory coat and closed-toed footwear are the minimum requirements. For larger-scale operations, chemical-resistant clothing or an apron may be necessary.[5]To protect the skin from accidental contact and contamination.
Respiratory Protection All handling of 4,4,4-Trifluorobutane-1,3-diamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used as part of a comprehensive respiratory protection program.[6]To prevent inhalation of the compound, which can cause respiratory irritation and acute toxicity.[1]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and step-by-step protocol outline the safe handling of 4,4,4-Trifluorobutane-1,3-diamine from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural diagram for the safe handling of 4,4,4-Trifluorobutane-1,3-diamine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.[5]

    • Don all required PPE as outlined in the table above.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary chemicals and equipment to minimize movement in and out of the handling area.

  • Handling:

    • Conduct all manipulations of 4,4,4-Trifluorobutane-1,3-diamine within a certified chemical fume hood.[3][5]

    • When weighing the compound, use a draft shield to prevent the dispersal of dust.[3]

    • Handle the chemical with care to avoid contact with skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.[2]

    • Avoid the formation of dust and aerosols.[7]

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Cleanup and Disposal:

    • Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Collect all waste materials, including excess reagent, contaminated solvents, and disposable PPE, in a properly labeled and sealed hazardous waste container.[3]

    • Never dispose of 4,4,4-Trifluorobutane-1,3-diamine or its waste down the drain.[8]

    • Contact your institution's environmental health and safety department for guidance on proper disposal procedures, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

    • Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4,4,4-Trifluorobutane-1,3-diamine and maintain a safe and productive research environment.

References

  • Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine - Benchchem.
  • 4,4,4-trifluorobutane-1,3-diamine dihydrochloride — Chemical Substance Information.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Fluorine.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • Corrosives - Lab Safety - Grand Valley State University.
  • MSDS of 4,4,4-trifluoro-1-p-tolylbutane-1,3-dione.
  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione Safety Data Sheets - Echemi.
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • DOC136_24_Selection of Personal Protective Equipment - EIGA.
  • 1-(1-adamantyl)-4,4,4-trifluorobutane-1,3-dione | CAS 758709-48-7 GHS SDS (English).
  • Lab Safety Manual: Working with Hazardous Materials - Hampshire College.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.